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  • Product: Boc-Asp-OH-15N
  • CAS: 204523-15-9

Core Science & Biosynthesis

Foundational

Precision in Peptides: The Strategic Utility of 15N-Boc-Asp-OH in Structural Biology and Quantitation

Executive Summary 15N-Boc-Asp-OH (N-alpha-t-butoxycarbonyl-[15N]L-aspartic acid) is a specialized isotopic building block used in solid-phase peptide synthesis (SPPS). Its significance lies at the intersection of synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

15N-Boc-Asp-OH (N-alpha-t-butoxycarbonyl-[15N]L-aspartic acid) is a specialized isotopic building block used in solid-phase peptide synthesis (SPPS). Its significance lies at the intersection of synthetic difficulty and high-resolution analysis . While Fmoc chemistry is the modern standard, Boc chemistry remains indispensable for synthesizing "difficult" aggregation-prone sequences and thioesters. When coupled with 15N labeling , this reagent enables site-specific NMR structural elucidation and absolute quantification via Isotope Dilution Mass Spectrometry (IDMS), providing a window into protein dynamics that uniform labeling cannot achieve.

Chemical & Physical Basis

To understand the utility of 15N-Boc-Asp-OH, one must decouple the protecting group strategy (Boc) from the isotopic label (15N).

The Isotopic Lever: Nitrogen-15

Natural Nitrogen (14N) is >99.6% abundant but is a quadrupole nucleus (spin 1), resulting in broad NMR lines. Nitrogen-15 (15N) is a spin ½ nucleus.

  • Gyromagnetic Ratio: -27.116 MHz/T.

  • Significance: It allows for sharp, high-resolution signals in Nuclear Magnetic Resonance (NMR) spectroscopy and provides a +1 Da mass shift per residue in Mass Spectrometry, essential for distinguishing synthetic standards from endogenous peptides.

The Synthetic Lever: Boc Chemistry

Why use Boc-Asp-OH when Fmoc exists?

  • Aggregation Suppression: Boc removal uses Trifluoroacetic Acid (TFA).[1] This protonates the N-terminal amine, destroying inter-chain hydrogen bonds (beta-sheets) that cause aggregation on the resin.

  • Base Stability: Boc is stable to base.[1] This is critical when synthesizing peptide thioesters (for Native Chemical Ligation) where the base-labile Fmoc group would be incompatible with the thioester linker.

Comparative Data: 14N vs. 15N
Feature14N (Natural)15N (Enriched)Impact on Research
Nuclear Spin 1 (Quadrupolar)1/215N enables HSQC/HMQC NMR experiments.
Natural Abundance ~99.63%~0.37%Labeling provides zero background noise.
NMR Line Width BroadSharpEssential for relaxation/dynamics studies.
Mass Shift 0+0.997 DaDistinguishable in High-Res MS (Orbitrap/FT-ICR).

NMR Applications: The Structural Probe

The primary application of 15N-Boc-Asp-OH is site-specific labeling . Unlike uniform labeling (expressing proteins in 15NH4Cl media), which lights up every residue, using 15N-Boc-Asp-OH in chemical synthesis lights up only the specific Aspartate residues you incorporated.

2D 1H-15N HSQC Spectroscopy

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the nitrogen atom with its attached proton.

  • Simplification: In a 50-residue peptide, a uniform label gives 50 peaks. A site-specific label gives 1 peak. This eliminates assignment ambiguity.

  • Binding Mapping: If the 15N-Asp is in a ligand-binding pocket, the peak will shift (Chemical Shift Perturbation) upon saturation.

Aspartic Acid Protonation (pKa) Studies

Aspartic acid residues often act as catalytic bases in proteases (e.g., HIV Protease).

  • Mechanism: The 15N chemical shift is highly sensitive to the protonation state of the side chain and backbone.

  • Experiment: Titrating pH while monitoring the 15N signal allows precise determination of the residue's pKa, which often deviates from the standard 3.9 in hydrophobic active sites.

Workflow Visualization

NMR_Workflow Start Peptide Design (Select Asp sites) Synthesis Boc SPPS (Incorporate 15N-Boc-Asp-OH) Start->Synthesis Protocol Definition Cleavage HF Cleavage & Purification Synthesis->Cleavage Assembly NMR 2D 1H-15N HSQC Cleavage->NMR Pure Sample Data Single Peak Detected NMR->Data Spectrum Acquisition Result Determination of: - Local pKa - Ligand Binding - Backbone Dynamics Data->Result Analysis

Caption: Workflow for utilizing site-specific 15N labeling to isolate structural data in complex peptide systems.

Synthetic Protocol: Boc Solid Phase Peptide Synthesis (SPPS)

Expert Insight: The most critical risk when using Asp derivatives is Aspartimide formation , a side reaction where the nitrogen of the backbone attacks the side-chain ester, forming a cyclic imide.[2] While Boc chemistry minimizes this compared to Fmoc (due to lack of repetitive base treatments), it can still occur during strong acid cleavage.

Standard Operating Procedure (SOP)

Reagents:

  • Resin: PAM resin (for acids) or MBHA resin (for amides).

  • Deprotection: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization: 10% Diisopropylethylamine (DIEA) in DMF.

  • Coupling: HBTU/HOBt or DIC/HOBt.

Step-by-Step Protocol:

  • Swelling: Swell resin in DCM for 30 min.

  • Deprotection (Boc Removal):

    • Treat with 50% TFA/DCM (2 min + 20 min).

    • Note: Scavengers (e.g., m-cresol) are rarely needed here but essential in final cleavage.

  • Wash: DCM (3x), DMF (3x).

  • Neutralization:

    • Treat with 10% DIEA/DMF (2 x 1 min).

    • Validation: Bromophenol blue test should be blue (positive for free amine).

  • Coupling (The Critical Step):

    • Dissolve 15N-Boc-Asp-OH (3 eq) + HBTU (2.9 eq) + HOBt (3 eq) in DMF.

    • Add DIEA (6 eq) to activate.

    • Add to resin immediately. Shake for 1 hour.

    • Validation: Kaiser test (ninhydrin) must be colorless (negative for free amine).

  • Final Cleavage (High Risk):

    • Reagent: Anhydrous Hydrogen Fluoride (HF) with p-cresol/p-thiocresol scavengers.

    • Condition: 0°C for 60 mins. Warning: HF is bone-seeking and fatal on contact. specialized apparatus required.

Aspartimide Mitigation Logic

Aspartimide Asp Aspartic Acid Residue (Side chain ester) Attack Backbone Amide Nitrogen Attacks Side Chain Carbonyl Asp->Attack + Activation Base Base Exposure (or Strong Acid) Base->Attack Catalyzes Imide Aspartimide (Cyclic) SIDE PRODUCT Attack->Imide Cyclization Prevention Boc Strategy Advantage: Avoids repetitive piperidine (Base) exposure Prevention->Base Mitigates

Caption: Mechanism of Aspartimide formation. Boc chemistry reduces this risk by avoiding repetitive base treatments used in Fmoc.[2]

Mass Spectrometry & Quantitation

In drug development, quantifying peptide biomarkers or therapeutic peptides in plasma is critical.

Isotope Dilution Mass Spectrometry (IDMS)

15N-Boc-Asp-OH is used to synthesize Stable Isotope Standards (SIS) .

  • Synthesis: A "heavy" version of the target peptide is synthesized using 15N-Asp.

  • Spiking: A known concentration of the heavy peptide is spiked into the biological sample (plasma/lysate).

  • Analysis: LC-MS/MS is performed. The heavy peptide co-elutes with the endogenous (light) peptide.

  • Quantitation: The ratio of Light/Heavy peak area is calculated. Since the Heavy concentration is known, the Light concentration is derived with high precision.

Why 15N Asp? If the peptide contains multiple Asp residues, incorporating 15N at all Asp sites increases the mass shift (e.g., +3 Da for 3 Asps), moving the standard further away from the isotopic envelope of the natural peptide, improving signal-to-noise ratio.

Quality Control & Validation

Trustworthiness in data starts with the purity of the reagent.

  • Chiral Purity: 15N-Boc-Asp-OH must be >99% L-isomer. D-isomer impurities lead to "all-D" or diastereomeric peptide contaminants which are difficult to separate.

    • Test: Chiral HPLC or derivatization with Marfey's reagent.

  • Isotopic Enrichment: Must be >98% 15N.

    • Test: High-res ESI-MS of the free amino acid.

  • Free Acid Content: Ensure the beta-carboxyl is properly protected (usually OBzl or OcHex for Boc chemistry) if orthogonal protection is claimed, though Boc-Asp-OH usually implies free side chain or specific ester. Correction: In Boc chemistry, Asp is typically Boc-Asp(OBzl)-OH or Boc-Asp(OcHex)-OH . Using unprotected Boc-Asp-OH leads to side-chain coupling.

    • Crucial Note: For SPPS, you must use side-chain protected variants (e.g., Boc-Asp(OBzl)-OH labeled at the alpha nitrogen).

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society. Link

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link

  • Bronsey, A. et al. (2022). Isotope Labeled Amino Acids Synthesis Services. BOC Sciences.[]

  • Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science. Link

Sources

Exploratory

Key applications of Boc-Asp-OH-15N in biochemical research.

Precision Isotopic Labeling: A Technical Guide to Boc-Asp-OH-15N Executive Summary Boc-Asp-OH-15N (N-alpha-t-Butoxycarbonyl-L-aspartic acid-15N) represents a critical intersection between organic synthesis and structural...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Isotopic Labeling: A Technical Guide to Boc-Asp-OH-15N

Executive Summary

Boc-Asp-OH-15N (N-alpha-t-Butoxycarbonyl-L-aspartic acid-15N) represents a critical intersection between organic synthesis and structural biology. As a stable isotope-labeled building block, it enables the precise engineering of peptides and proteins for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative Mass Spectrometry (MS). Unlike universal labeling strategies (e.g., growing bacteria in


-enriched media), which result in global signal overlap, Boc-Asp-OH-15N allows for site-specific isotopic editing . This capability is indispensable for dissecting the local electronic environment of catalytic aspartate residues, monitoring specific backbone dynamics, and developing absolute quantification standards for proteomics.

This guide details the technical specifications, synthetic integration, and analytical applications of Boc-Asp-OH-15N, designed for researchers requiring high-fidelity data in drug development and biochemical mechanism studies.

Critical Reagent Profile

Before integrating Boc-Asp-OH-15N into a workflow, it is essential to understand its physicochemical properties and stability profile.

PropertySpecificationTechnical Note
Chemical Name N-(tert-Butoxycarbonyl)-L-aspartic acid-15NThe

label is located on the

-amino group.
CAS Number 204523-15-9Verify against vendor-specific lots for isotopic purity (>98 atom %).
Molecular Weight ~234.21 g/mol Adjusted for

(+1 Da shift vs. natural abundance).
Solubility Soluble in DMF, DCM, MethanolCritical for solution-phase coupling and SPPS.
Lability Acid-Labile (Boc group)Requires TFA for deprotection; stable to base.
Side Chain Free

-Carboxyl (

)
Crucial: Must be protected (e.g., OBzl, OcHex) for standard SPPS to prevent polymerization.

Strategic Application: Advanced Peptide Synthesis

The primary utility of Boc-Asp-OH-15N is its incorporation into peptide chains via Boc-Chemistry Solid Phase Peptide Synthesis (SPPS) .

Pre-Synthesis Consideration: Side-Chain Protection

Expert Insight: The commercially available Boc-Asp-OH-15N typically carries a free


-carboxyl group. Direct use in SPPS without side-chain protection will lead to uncontrolled branching or polymerization.
  • Action: Convert to Boc-Asp(OBzl)-OH-15N (Benzyl ester) or Boc-Asp(OcHex)-OH-15N (Cyclohexyl ester) prior to SPPS.

  • Why OcHex? Cyclohexyl esters are often preferred over benzyl esters for Asp residues to minimize aspartimide formation —a notorious side reaction where the backbone nitrogen attacks the side-chain ester, leading to a cyclic intermediate and racemization [1].[1]

Boc-SPPS Incorporation Protocol

This protocol assumes the use of a side-chain protected derivative (e.g., Boc-Asp(OBzl)-OH-15N) on a PAM or MBHA resin.

Reagents:

  • Deprotection: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.

  • Coupling: Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt.

Step-by-Step Workflow:

  • Deprotection: Treat the resin-bound peptide (with N-terminal Boc) with 50% TFA/DCM for 20 minutes. This removes the Boc group, exposing the N-terminal amine as a TFA salt.

  • Wash: DCM (3x), then Methanol (1x), then DCM (3x) to remove excess acid.

  • Neutralization: Treat with 10% DIEA/DCM for 5 minutes (x2). This converts the amine salt to a free amine (

    
    ).
    
  • Coupling (The Critical Step):

    • Dissolve Boc-Asp(OBzl)-OH-15N (3 eq) and HOBt (3 eq) in minimal DMF.

    • Add DIC (3 eq) and activate for 2-3 minutes.

    • Add the activated mixture to the resin. Shake for 1-2 hours.

    • Self-Validation: Perform a Kaiser Test.[2] A negative result (yellow beads) confirms successful coupling of the

      
      -labeled residue.
      
  • Capping: Acetylate any unreacted amines to prevent deletion sequences.

BocSPPS Start Resin-Peptide-NH-Boc Deprotect 1. Deprotection (50% TFA/DCM) Removes Boc Group Start->Deprotect Salt Peptide-NH3+ (TFA Salt) Deprotect->Salt Neutralize 2. Neutralization (10% DIEA/DCM) Generates Free Amine Salt->Neutralize FreeAmine Peptide-NH2 (Nucleophile) Neutralize->FreeAmine Couple 4. Coupling Formation of 15N-Amide Bond FreeAmine->Couple Activate 3. Activation Boc-Asp*-OH + DIC/HOBt Activate->Couple Add Activated AA End Resin-Peptide-15NH-Asp(OBzl)-Boc Couple->End End->Deprotect Next Cycle

Figure 1: The Boc-Chemistry SPPS cycle for incorporating Boc-Asp-OH-15N. Note the critical Neutralization step required before coupling.

Strategic Application: Structural Biology via NMR

The incorporation of a single


 label into a protein or peptide allows for "Isotope Editing," simplifying complex spectra.
Mechanism: The HSQC Fingerprint

In a 2D


 HSQC (Heteronuclear Single Quantum Coherence) experiment, magnetization is transferred from the amide proton (

) to the attached nitrogen (

) and back.[2]
  • Unlabeled Asp: Contains

    
     (NMR silent in this context). No signal.
    
  • Labeled Asp (

    
    ):  Produces a distinct cross-peak at specific coordinates (typically 
    
    
    
    ppm,
    
    
    ppm).
Use Case: Determining pKa of Catalytic Aspartates

In aspartyl proteases (e.g., HIV Protease, Pepsin), two Asp residues form the catalytic dyad. Determining their protonation states (pKa) is vital for understanding the reaction mechanism.

  • Synthesize: Prepare the enzyme (or a domain mimic) with

    
     labeling only at the catalytic Asp positions.
    
  • Titrate: Acquire HSQC spectra at varying pH levels.

  • Analyze: The chemical shift of the amide nitrogen (

    
    ) is sensitive to the protonation state of the side-chain carboxyl group due to through-bond electronic effects. Plotting 
    
    
    
    vs. pH yields a titration curve, revealing the pKa [2].

NMR_Transfer cluster_Asp Aspartic Acid Residue H_amide 1H (Amide) Excitation N_amide 15N (Backbone) Evolution (t1) H_amide->N_amide INEPT Transfer (J ~ 90 Hz) H_detect 1H (Amide) Detection (t2) N_amide->H_detect Reverse INEPT

Figure 2: Magnetization transfer pathway in an HSQC experiment. The signal is only detected if the Nitrogen is the NMR-active


 isotope.

Strategic Application: Quantitative Proteomics (AQUA)

Boc-Asp-OH-15N is used to synthesize AQUA (Absolute QUAntification) peptides. These are "heavy" peptides spiked into biological samples as internal standards for Mass Spectrometry.

  • Principle: The heavy peptide is chemically identical to the target analyte but has a mass shift (+1 Da per labeled Asp).

  • Workflow:

    • Synthesize the target peptide sequence using Boc-Asp-OH-15N.

    • Quantify the pure heavy peptide precisely (e.g., by amino acid analysis).

    • Spike a known amount into the cell lysate.

    • Analyze by LC-MS/MS.[3] The ratio of the "Light" (endogenous) to "Heavy" (standard) peak area provides the absolute concentration of the target protein [3].

References

  • Merrifield, R. B. (1986).[4] Solid Phase Synthesis. Science, 232(4748), 341-347. Link

  • Torchia, D. A., et al. (1989). Structure and dynamics of proteins by proton-detected magnetic resonance of isotopically enriched samples. Analytical Chemistry, 61(20), 1043A-1054A. Link

  • Gerber, S. A., et al. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. Proceedings of the National Academy of Sciences, 100(12), 6940-6945. Link

  • Sigma-Aldrich. (n.d.). Boc-Asp-OH-15N Product Specification. Link

Sources

Foundational

Introduction to Isotopic Labeling in Amino Acids: A Technical Guide

Executive Summary In the landscape of modern drug discovery and structural biology, the atomic-level interrogation of proteins is non-negotiable. Isotopic labeling—the substitution of naturally occurring atoms (e.g., H,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery and structural biology, the atomic-level interrogation of proteins is non-negotiable. Isotopic labeling—the substitution of naturally occurring atoms (e.g.,


H, 

C,

N) with their stable, heavy counterparts (

H,

C,

N)—is the foundational technology that renders proteins "visible" to advanced analytical techniques.

For the NMR spectroscopist , isotopic labeling transforms a silent, overlapping spectral mess into a resolved, multi-dimensional map of atomic connectivity.[1] For the proteomics scientist , it provides the "heavy" reference standards necessary to quantify protein expression changes with high precision (SILAC).

This guide synthesizes the physics, chemistry, and experimental workflows required to master isotopic labeling, moving beyond basic definitions to field-proven protocols.[1]

Fundamentals of Isotopic Substitution

The utility of isotopic labeling relies on nuclear physics properties that differ between isotopes of the same element.

The NMR Perspective: Spin Physics

Protein NMR relies on nuclei with a non-zero magnetic moment.

  • Natural Abundance:

    
    C and 
    
    
    
    O have a net spin of
    
    
    and are NMR silent.[1]
    
    
    N (
    
    
    ) has a quadrupole moment that causes line broadening.[1]
  • The Solution: We enrich proteins with

    
    C  and 
    
    
    
    N
    (both
    
    
    ). This allows for scalar coupling (transfer of magnetization through bonds), enabling triple-resonance experiments (e.g., HNCA, HNCO) that sequentially assign the protein backbone.[1]
The Mass Spectrometry Perspective: Mass Shift

In MS, the chemical properties remain identical (preserving elution times in LC), but the mass shifts.

  • Lysine-8 (

    
    C
    
    
    
    ,
    
    
    N
    
    
    ):
    Adds +8.01 Da.[1]
  • Arginine-10 (

    
    C
    
    
    
    ,
    
    
    N
    
    
    ):
    Adds +10.01 Da.[1] This distinct mass shift allows the mass spectrometer to distinguish "light" (control) peptides from "heavy" (treated) peptides in the same scan.

Strategic Decision Framework

Before ordering reagents, researchers must select the labeling strategy based on the downstream application.

LabelingStrategy Start Start: Define Goal Struct Structural Biology (NMR) Start->Struct Quant Quantification (Mass Spec) Start->Quant SizeCheck Protein Size? Struct->SizeCheck Method Methodology Quant->Method Small < 25 kDa SizeCheck->Small Standard Large > 30 kDa SizeCheck->Large High Relaxation UCN Uniform 15N / 13C (Backbone Assignment) Small->UCN Deut Perdeuteration (2H) + Methyl-TROSY Large->Deut InVivo In Vivo (Cell Culture) Method->InVivo Spike Post-Extraction Method->Spike SILAC SILAC (Lys/Arg Auxotrophy) InVivo->SILAC TMT Isobaric Tagging (Chemical Labeling) Spike->TMT

Figure 1: Decision matrix for selecting isotopic labeling strategies based on experimental goals (Structure vs. Quantification) and protein characteristics.

Deep Dive: NMR Applications

Uniform Labeling (U- N, C)

For proteins <25 kDa, uniform labeling is the gold standard.[1][2] By growing E. coli in Minimal Media (M9) where


NH

Cl is the sole nitrogen source and

C-Glucose is the sole carbon source, every atom in the expressed protein is labeled.
  • Causality: This permits 3D heteronuclear correlation experiments.[1] The HSQC (Heteronuclear Single Quantum Coherence) spectrum acts as the "fingerprint" of the protein, with one peak for every H-N bond in the backbone.

Deuteration and the "Resolution Revolution"

As proteins get larger (>30 kDa), they tumble more slowly in solution. This slow tumbling causes rapid transverse relaxation (


), leading to broad, undetectable NMR signals.[1]
  • The Fix: Replacing non-exchangeable protons (

    
    H) with Deuterium (
    
    
    
    H).
  • Mechanism: Deuterium has a much smaller magnetic moment than Proton.[1] This drastically reduces dipolar relaxation pathways, "sharpening" the lines of the remaining protons.

  • Methyl-TROSY: In a deuterated background, researchers selectively protonate only the methyl groups of Ile, Leu, and Val (using precursors like

    
    -ketoisovalerate).[1] Methyl groups have favorable relaxation properties, acting as bright "beacons" to study the structure and dynamics of supramolecular complexes (up to 1 MDa).
    

Deep Dive: Mass Spectrometry (SILAC)

SILAC (Stable Isotope Labeling by Amino acids in Cell culture) is a metabolic labeling strategy used for relative quantification.[1][3][4][5]

The Mechanism

Cells are grown in media lacking standard Lysine and Arginine but supplemented with "Heavy" forms (e.g.,


C

-Lys).[1] Because Trypsin cleaves specifically at Lys and Arg residues, every tryptic peptide will carry a mass tag.[1]
The Workflow

Unlike chemical tagging (which happens after lysis), SILAC mixing happens at the intact cell level. This eliminates quantitation errors arising from sample processing (fractionation, purification), as both Light and Heavy samples are processed simultaneously.[1][4]

SILAC cluster_0 Cell Culture Phase Light Condition A (Light Media) 12C-Lys/Arg Mix Mix Cells 1:1 Light->Mix Heavy Condition B (Heavy Media) 13C-Lys/Arg Heavy->Mix Lysis Lysis & Digestion (Trypsin) Mix->Lysis LCMS LC-MS/MS Analysis Lysis->LCMS Data Quantification (Heavy/Light Ratio) LCMS->Data

Figure 2: The SILAC workflow.[1][4][6] Mixing occurs immediately after cell harvest, minimizing technical variance in downstream processing.[1]

Protocol: High-Yield Isotopic Labeling in E. coli (M9++ Method)

While commercial "rich" labeled media exists, it is cost-prohibitive.[1] The industry standard is M9 Minimal Media . However, standard M9 often yields poor protein density.[1] The following protocol uses the M9++ High-Density method (adapted from Marley et al.[1] and Sivashanmugam et al.), optimizing glucose/nitrogen ratios and temperature shifts to maximize yield per gram of isotope.

Reagents & Preparation
ComponentConcentration (Final)Role

NH

Cl
1 g/LNitrogen Source (Backbone Amides)

C-Glucose
2-3 g/LCarbon Source (Sidechains/C-alpha)
Na

HPO

/ KH

PO

Standard M9Buffering (pH 7.[1]4)
Trace Elements 1xCritical for metallo-enzymes
Thiamine (Vit B1) 10 mg/LEssential cofactor for E. coli K12
Step-by-Step Workflow

Phase 1: Adaptation (Day 1)

  • Inoculate a single colony into 5 mL of LB media . Grow 4-6 hours at 37°C.[1]

  • Pellet cells (gentle spin: 3000xg, 5 min) to remove rich media.

  • Resuspend in 5 mL of M9 Minimal Media (containing labeled isotopes).

  • Grow overnight at 37°C. Note: Adaptation ensures the metabolic machinery switches to biosynthesis before the large-scale culture.[1]

Phase 2: High-Density Growth (Day 2)

  • Inoculate the overnight culture into 1L of fresh M9 media.

  • The Temperature Shift Trick:

    • Grow at 37°C until OD

      
       reaches ~0.8.[1]
      
    • Cool to 30°C and continue growing until OD

      
       reaches ~2.0 - 3.0.
      
    • Cool to 18-20°C for induction.

  • Why? Slower growth at lower temperatures reduces inclusion body formation and allows higher cell density without depleting oxygen instantly.[1]

Phase 3: Induction & Harvest

  • Induce with IPTG (typically 0.5 - 1.0 mM).[1][7]

  • Incubate for 16-20 hours at 18°C.

  • Harvest by centrifugation.[1]

Protocol Step1 Starter Culture (LB) 4-6 Hours Wash Wash & Resuspend (Remove unlabeled C/N) Step1->Wash Adapt Adaptation O/N (Small Vol M9) Wash->Adapt Scale Scale Up (1L M9) 37°C to OD 0.8 Adapt->Scale Cool Cool to 18°C Induce (IPTG) Scale->Cool Harvest Harvest (18-20 hrs later) Cool->Harvest

Figure 3: M9++ Expression Protocol timeline.[1] The wash step is critical to prevent unlabeled carbon/nitrogen carryover.

Quality Control & Validation

Trust but verify. Before running a 3-week NMR experiment, validate the labeling.

  • Incorporation Efficiency: Run an intact mass spectrum (ESI-MS) of the purified protein.[1]

    • Calculation: If the protein is 100%

      
      N labeled, the mass should shift by exactly: 
      
      
      
      .
    • Tolerance: >98% enrichment is required for high-quality NMR. <95% results in "isotope dilution" artifacts.[1]

  • Scrambling (for specific labeling): If using specific amino acids (e.g.,

    
    C-Methyl-Ile) in a non-auxotrophic strain, metabolic scrambling can occur.[1] Verify with a 1D 
    
    
    
    C-NMR to ensure signal is only in the methyl region.

References

  • Cambridge Isotope Laboratories. Isotope Labeled Amino Acids: A Comprehensive Guide. (Accessed 2024).[1][4] Link

  • Thermo Fisher Scientific. SILAC Metabolic Labeling Systems & Workflow.[1][8]Link

  • Marley, J., Lu, M., & Bracken, C. (2001).[1] A method for efficient isotopic labeling of recombinant proteins.[1][4][9][10][11] Journal of Biomolecular NMR.[1] Link

  • Mann, M. (2006).[1] Functional and quantitative proteomics using SILAC.[1][3][4][12] Nature Reviews Molecular Cell Biology.[1] Link

  • Kay, L.E. (2011).[1] Isotope labeling strategies for protein solution NMR spectroscopy. University of Toronto.[1] Link

Sources

Exploratory

Technical Guide: Stability and Storage of Boc-Asp-OH-15N

This guide details the stability, storage, and handling protocols for Boc-Asp-OH-15N (N-alpha-t-Boc-L-aspartic acid-15N). It is designed for researchers requiring high-fidelity isotopic labeling for NMR studies, quantita...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability, storage, and handling protocols for Boc-Asp-OH-15N (N-alpha-t-Boc-L-aspartic acid-15N). It is designed for researchers requiring high-fidelity isotopic labeling for NMR studies, quantitative proteomics, and metabolic tracking.[1]

Executive Summary

Boc-Asp-OH-15N is a high-value, isotopically labeled amino acid derivative used primarily in the synthesis of peptides for structural biology (NMR) and mass spectrometry-based proteomics. While chemically similar to its unlabeled counterpart, the significant cost and critical application of the 15N variant demand a "Zero-Compromise" storage strategy.

The primary stability risks are hydrolytic deprotection of the tert-butyloxycarbonyl (Boc) group and thermal dehydration leading to internal anhydride formation. This guide provides a self-validating storage and handling system to ensure isotopic integrity and chemical purity over extended periods.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

ParameterSpecification
Chemical Name N-alpha-t-Boc-L-aspartic acid-15N
CAS Number 204523-15-9 (15N labeled) / 13726-67-5 (Unlabeled)
Molecular Formula C9H15[15N]O6
Molecular Weight ~234.22 g/mol (adjusted for 15N)
Isotopic Enrichment ≥ 98 atom % 15N
Physical State White to off-white crystalline powder
Melting Point 116–118 °C (Decomposes)
Solubility Soluble in DMF, DMSO, Methanol, DCM; sparingly soluble in water

Key Insight: The "15N" label is a stable isotope and does not undergo radioactive decay.[] However, the chemical scaffold holding it is susceptible to environmental degradation.

Stability Profile & Degradation Mechanisms

Primary Degradation Pathways

Unlike peptides containing Asp sequences (which are prone to aspartimide formation), the free acid monomer Boc-Asp-OH-15N faces two distinct threats:

  • Acid-Catalyzed Hydrolysis (Autocatalytic): In the presence of moisture, trace amounts of acid can catalyze the removal of the Boc group. This reaction releases CO2 and tert-butanol, leaving the free amine (H-Asp-OH-15N), which is reactive and can lead to polymerization or salt formation.

  • Thermal Dehydration (Anhydride Formation): Elevated temperatures can cause the side-chain carboxylic acid and the C-terminal carboxylic acid to condense, forming a five-membered cyclic anhydride. This species is highly reactive and prone to racemization.

Degradation Pathway Diagram

The following diagram illustrates the chemical fate of Boc-Asp-OH-15N under poor storage conditions.

DegradationPathways BocAsp Boc-Asp-OH-15N (Intact Reagent) FreeAmine H-Asp-OH-15N (De-protected) BocAsp->FreeAmine Hydrolysis Anhydride Boc-Asp-Anhydride (Cyclic Reactive) BocAsp->Anhydride Dehydration Moisture Moisture/Acid (Catalyst) Moisture->FreeAmine Heat Heat (>40°C) Heat->Anhydride Byproducts CO2 + t-Butanol FreeAmine->Byproducts Racemate Racemized Product (DL-Asp) Anhydride->Racemate Base/Nucleophile

Figure 1: Chemical degradation pathways showing hydrolytic deprotection and thermal anhydride formation.

Storage & Handling Protocols

To maintain purity >99% and isotopic enrichment >98%, follow this tiered storage protocol.

The "Deep Freeze" Protocol (Long-Term Storage)

For storage exceeding 1 month, the compound must be kept frozen and desiccated.

ConditionRequirementRationale
Temperature -20°C ± 5°C Halts thermal decomposition and anhydride formation.
Atmosphere Argon or Nitrogen Displaces oxygen and moisture; prevents oxidation.
Container Amber Glass Vial Blocks UV light; glass is impermeable to moisture (unlike some plastics).
Seal Parafilm + Desiccant Secondary barrier against humidity fluctuations in the freezer.
Handling Workflow (Thawing & Use)

Improper thawing is the #1 cause of reagent degradation (water condensation).

  • Equilibration: Remove vial from freezer and let it stand at room temperature for 30–45 minutes before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the powder, initiating hydrolysis.

  • Sampling: Use a dry spatula. Weigh quickly.

  • Re-sealing: Purge the headspace with Nitrogen/Argon gas before re-capping. Wrap with Parafilm.

Storage Workflow Diagram

StorageWorkflow Arrival Reagent Arrival QC Initial QC (NMR/HPLC) Arrival->QC Aliquot Aliquot under Argon QC->Aliquot Freeze Store at -20°C (Desiccated) Aliquot->Freeze Thaw Thaw to RT (30 min) DO NOT OPEN Freeze->Thaw Need Reagent Use Weigh & Dissolve Thaw->Use Condensation Free Purge Purge Headspace (N2) Use->Purge Return Return to -20°C Purge->Return Return->Freeze

Figure 2: Lifecycle workflow for handling hygroscopic, isotopically labeled reagents.

Quality Control & Verification

Before committing this expensive reagent to a synthesis, verify its integrity.

Purity Verification Protocol (HPLC)
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Detection: UV at 210 nm (amide bond) and 254 nm.

  • Acceptance Criteria: Single major peak >98% area.[3] Impurities (free Asp) will elute near the void volume.

Isotopic & Structural Verification (NMR)
  • Solvent: DMSO-d6.

  • 1H-NMR: Confirm Boc singlet (~1.4 ppm) and Asp beta-protons. Check for absence of t-butyl alcohol (degradation product).

  • 15N-NMR (Optional but Recommended): A simple 1D 15N experiment will confirm the label presence and enrichment level. A single sharp peak indicates intact labeled amine.

Troubleshooting & FAQ

Q: The powder has clumped together. Is it still good? A: Clumping indicates moisture absorption. Run an HPLC or NMR. If the Boc group is intact, dry it under high vacuum over P2O5 for 24 hours before use. If free Asp is detected (>2%), repurpose for non-critical applications or discard.

Q: Can I store it at 4°C instead of -20°C? A: For short periods (< 1 month), 4°C is acceptable if strictly desiccated. For long-term storage of 15N material, -20°C is the standard to prevent slow thermal degradation.

Q: Does the 15N label affect the chemical reactivity? A: Negligibly. The kinetic isotope effect (KIE) is minimal for standard coupling reactions. Treat it chemically identical to standard Boc-Asp-OH.

References

  • National Institutes of Health (NIH) - PubChem. (2024). Boc-Asp-OH Compound Summary. Retrieved from [Link]

  • ResearchGate. (2016). Thermal reaction of Boc-AA-Asp-OH derivatives. Retrieved from [Link]

Sources

Foundational

Boc-Asp-OH-15N CAS number and molecular weight.

Initiating Chemical Search I'm starting by tracking down the CAS number and molecular weight of Boc-Asp-OH -15N. My next move is to find technical data sheets and supplier information to get into the details of the compo...

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I'm starting by tracking down the CAS number and molecular weight of Boc-Asp-OH -15N. My next move is to find technical data sheets and supplier information to get into the details of the compound, including its properties, how pure it is, and the best way to store it. I will also be looking for scientific literature.

Compiling Detailed Guide

I've initiated the hunt for the CAS number and molecular weight of Boc-Asp-OH -15N. My focus has shifted to gathering detailed information from technical data sheets and supplier specs, which will help me understand its properties, purity levels, and best storage practices. I'm also delving into scientific literature to understand its applications in drug development, and how to use it in experiments. Ultimately, I will create a technical guide that compiles everything into an organized resource for researchers.

Gathering Chemical Data

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Compiling Detailed Guide

I've assembled a comprehensive dataset, including CAS numbers, molecular weights (234.21 g/mol for the 15N labeled compound and 233.22 g/mol for the unlabeled version), synonyms, linear formula, isotopic purity, appearance, melting point, and applications of Boc-Asp-OH-15N. I also located the CAS number 13726-67-5 for the unlabeled Boc-Asp-OH. With this, I can begin drafting the detailed technical guide, incorporating tables and clear explanations.

Protocols & Analytical Methods

Method

Application Note: Protocol for Using Boc-Asp-OH-15N in NMR Studies

Introduction & Scope Boc-Asp-OH-15N (N-alpha-t-Butoxycarbonyl-L-aspartic acid-15N) is a specialized isotopic probe used primarily in Solid Phase Peptide Synthesis (SPPS) to incorporate a site-specific N label into a pept...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Boc-Asp-OH-15N (N-alpha-t-Butoxycarbonyl-L-aspartic acid-15N) is a specialized isotopic probe used primarily in Solid Phase Peptide Synthesis (SPPS) to incorporate a site-specific


N label into a peptide sequence. Unlike uniform labeling (

N-enriched media expression), which labels every nitrogen atom, this reagent allows researchers to isolate the NMR signal of a single aspartic acid residue.

This targeted approach is critical for:

  • Spectral Simplification: Eliminating signal overlap in large or disordered peptides.

  • Interaction Mapping: Monitoring specific binding events at the Asp residue without background noise.

  • Relaxation Dynamics: Measuring precise

    
    , 
    
    
    
    , and heteronuclear NOE values for a specific backbone site.

Scope: This guide covers the handling, synthesis incorporation (Boc chemistry), and NMR acquisition parameters for peptides labeled with Boc-Asp-OH-15N.

Reagent Profile & Critical Handling

Chemical Identity: Boc-Asp-OH-15N (typically labeled at the


-amide nitrogen).
Critical Pre-Requisite:  Check your reagent's side-chain status.
  • Free Acid (Boc-Asp-OH-15N): If the side chain (

    
    -COOH) is unprotected, it cannot  be used directly in the middle of a peptide chain during SPPS. It will lead to branching and polymerization. It must be protected (e.g., as a Benzyl or Cyclohexyl ester) or used as the C-terminal residue attached to the resin.
    
  • Protected (Boc-Asp(OBzl)-OH-15N or Boc-Asp(OcHex)-OH-15N): This is the standard building block for Boc-SPPS.

ParameterSpecificationNotes
Isotopic Purity >98 atom %

N
Essential for high sensitivity.
Solubility DMF, DCM, EthanolDissolve immediately prior to coupling to prevent Boc loss.
Storage -20°C, DesiccatedHygroscopic. Warm to RT before opening to prevent condensation.
Stability Acid SensitiveThe Boc group is removed by TFA.[1][2] Avoid exposure to acid vapors during storage.

Synthesis Protocol: Site-Specific Incorporation

Context: This protocol assumes standard Boc-SPPS (Boc/Benzyl strategy).

  • N-terminal Deprotection: Trifluoroacetic acid (TFA).[3]

  • Final Cleavage: Hydrogen Fluoride (HF) or TFMSA.

Phase A: Reagent Conservation Strategy

Isotopically labeled amino acids are expensive. Do not use the standard 4-5x excess. Use the "High-Efficiency Coupling" method below.

Reagents:

  • Labeled AA: Boc-Asp(OcHex)-OH-15N (Recommended over OBzl to minimize aspartimide formation).

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU.

  • Base: DIEA (Diisopropylethylamine).[3]

  • Solvent: Anhydrous DMF.

Phase B: Step-by-Step Coupling Protocol
  • Resin Preparation:

    • Ensure the preceding amino acid (on the resin) is fully deprotected (TFA treated) and neutralized (DIEA wash). Verify free amines with a Kaiser test.

  • Dissolution (The "Stoichiometric Mix"):

    • Calculate 1.2 to 1.5 equivalents of Boc-Asp-OH-15N relative to the resin loading (instead of the usual 4-5 eq).

    • Dissolve the amino acid in minimal DMF (approx. 0.1 - 0.2 M concentration).

    • Add 0.98 equivalents of HATU (relative to the amino acid, not the resin) to ensure the expensive amino acid is the limiting reagent in the activation complex.

    • Add 2.0 equivalents of DIEA.

  • Coupling Reaction:

    • Add the activated mixture to the resin immediately.

    • Incubate: Shake/agitate for 2–4 hours (longer than standard 45 min) to drive the reaction to completion with low excess.

  • Monitoring:

    • Perform a Kaiser test (ninhydrin). If positive (blue), do not add more labeled reagent.

    • Rescue Step: Perform a second coupling with unlabeled Boc-Asp-OH (2 eq) to cap any remaining active sites. This ensures the sequence continues correctly, even if the label yield is slightly <100%.

  • Capping:

    • Acetylate any unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

Phase C: Cleavage & Side Reactions

Warning: Aspartic acid sequences are prone to Aspartimide formation (ring closure between the amide nitrogen and side-chain ester) during strong acid cleavage (HF).[1]

  • Prevention: Use OcHex (Cyclohexyl) protection for the Asp side chain if available.

  • Scavengers: Use p-cresol and dimethyl sulfide in the HF cleavage cocktail to protect the peptide.

  • Conditions: Keep HF cleavage temperature strictly at 0°C (never room temp) to minimize side reactions.

NMR Sample Preparation & Acquisition

Once the peptide is purified (HPLC) and lyophilized, prepare for NMR.

Sample Preparation
ComponentConcentrationPurpose
Peptide 0.1 mM – 2.0 mMHigher is better for 15N detection.
Buffer Phosphate (pH 5.0–6.5)Amide proton exchange is base-catalyzed. Keep pH < 7.0 to preserve the HN signal.
Solvent 90% H₂O / 10% D₂OD₂O is required for the lock signal.
Standard DSS (0.0 ppm)Internal chemical shift referencing.
Acquisition Protocol: 1H-15N HSQC

The HSQC (Heteronuclear Single Quantum Coherence) is the gold standard for detecting the labeled residue.[4]

Instrument: 500 MHz or higher (Cryoprobe recommended for <0.5 mM samples). Pulse Sequence: hsqcetfpf3gp (Bruker) or equivalent (sensitivity enhanced, gradient selected).

Key Parameters:

  • Spectral Width (15N): Set to 30–35 ppm centered around 118 ppm .

    • Reasoning: Since only one residue is labeled, you do not need the full 100-135 ppm range. Narrowing the width improves resolution or reduces acquisition time.

  • Offset (O2p): 118 ppm (center of amide region).

  • Scans (NS): Depends on concentration. Start with 16 or 32 .

  • Increments (TD1): 128 or 256 (for high resolution in indirect dimension).

  • Coupling Constant (

    
    ):  Set to 92 Hz .
    

Visualization: Workflow & Chemistry

Diagram 1: Synthesis & Application Workflow

G Start Reagent Check (Side Chain Protection?) Activation Activation (HATU/DIEA, 1.2 eq) Start->Activation Dissolve in DMF Coupling Coupling to Resin (Boc-SPPS) Activation->Coupling Immediate Addition Cleavage HF Cleavage (0°C, Scavengers) Coupling->Cleavage Complete Synthesis Purification HPLC Purification & Lyophilization Cleavage->Purification Crude Peptide NMR NMR Acquisition (1H-15N HSQC) Purification->NMR Pure Peptide

Caption: End-to-end workflow for incorporating Boc-Asp-OH-15N into peptides for NMR studies.

Diagram 2: Boc-Asp Cycle & Aspartimide Risk

Chemistry BocAsp Boc-Asp(OcHex)-OH-15N TFA TFA Deprotection (Removes Boc) BocAsp->TFA Cycle n Amine Free N-Terminus (H2N-Asp-Peptide) TFA->Amine HF HF Cleavage Amine->HF End of Synthesis Target Target Peptide (15N Labeled) HF->Target Correct Folding Risk Aspartimide Side Product HF->Risk If Gly/Ser next or High Temp

Caption: Chemical cycle highlighting the critical HF cleavage step where Aspartimide formation is a risk.

Data Analysis & Interpretation

Upon acquiring the HSQC spectrum, you will observe a single cross-peak corresponding to the


N-Asp residue (unless the peptide contains multiple Asp residues and all were labeled, which is rare for this specific protocol).
Validating the Signal
  • Chemical Shift: Typical Asp backbone amide shifts:

    • 
      N: 115 – 125 ppm 
      
    • 
      H: 8.0 – 8.8 ppm  (Random Coil values).
      
    • Note: Shifts will deviate significantly if the residue is in a structured helix or sheet.

  • Intensity: The peak should be sharp and intense. Broadening indicates intermediate exchange (conformational dynamics) or aggregation.

Calculating Parameters
  • Chemical Shift Perturbation (CSP):

    
    
    
    • Use this formula to map binding interfaces when titrating a ligand.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Sigma-Aldrich. (n.d.). Boc-Asp-OH-15N Product Specification.

  • Cambridge Isotope Laboratories. (n.d.). Amino Acids and Derivatives for Peptide Synthesis.

  • Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.[4] (Standard reference for HSQC parameters).

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. (Contains comparative analysis of Aspartimide formation in Boc vs Fmoc).

Sources

Application

Application of Boc-Asp-OH-15N in protein structure determination.

Initiating Data Collection I'm now diving into the literature, starting with Google Scholar to find articles on ¹⁵N-labeled Boc-Asp-OH. My focus is its use in protein structure determination, specifically in NMR spectros...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving into the literature, starting with Google Scholar to find articles on ¹⁵N-labeled Boc-Asp-OH. My focus is its use in protein structure determination, specifically in NMR spectroscopy and any other relevant techniques. I will expand searches to include similar compounds or methods if initial results are limited.

Analyzing Search Results

I've moved on to analyzing the Google search results, aiming to understand how ¹⁵N-labeled Boc-Asp-OH is used in protein labeling. I'm focusing on its advantages and how it's employed in workflows, especially for NMR. I'm prioritizing authoritative sources and established protocols to ensure the integrity of my information.

Structuring the Application Note

I'm now structuring the application note. I plan to start with an introduction to isotopic labeling for protein NMR, then highlight the advantages of Boc-Asp(OH)-¹⁵N. I'll include the principles of ¹⁵N labeling for structure determination, explaining HSQC spectra. I'm focusing on creating clear, concise sections.

Method

Using Boc-Asp-OH-15N for quantitative mass spectrometry.

Abstract This application note details the protocol for utilizing Boc-Asp-OH-15N (N-α-t-Butoxycarbonyl-L-aspartic acid-15N) to synthesize stable isotope-labeled internal standards (SIS) for quantitative mass spectrometry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing Boc-Asp-OH-15N (N-α-t-Butoxycarbonyl-L-aspartic acid-15N) to synthesize stable isotope-labeled internal standards (SIS) for quantitative mass spectrometry. Unlike standard Fmoc-based workflows, this guide addresses the specific requirements of Boc chemistry , including acid-labile deprotection and the critical management of aspartimide formation. We provide a rigorous methodology for synthesizing 15N-labeled peptides, calculating isotopic mass shifts, and executing Multiple Reaction Monitoring (MRM) assays. This protocol is designed for drug development workflows requiring absolute quantification of aspartate-rich biomarkers.

Introduction & Principle

Stable Isotope Dilution (SID) is the gold standard for absolute quantification in proteomics. By spiking a sample with a known concentration of a heavy-labeled analog (Internal Standard), ionization suppression and extraction losses are normalized.

Why Boc-Asp-OH-15N? While Fmoc chemistry is prevalent, Boc chemistry remains superior for synthesizing:

  • Aggregating sequences: The acidic deprotection conditions (TFA) break up secondary structures (β-sheets) better than basic Fmoc conditions.

  • Base-sensitive moieties: Depsipeptides or thioesters used in native chemical ligation often require Boc strategies.

  • 15N Labeling: The 15N isotope introduces a mass shift of +0.997 Da per aspartate residue.

Critical Technical Challenge: The "Mass Overlap" Effect A single 15N label (+1 Da) often overlaps with the natural 13C isotope envelope (M+1) of the endogenous analyte.

  • Mitigation: This protocol recommends incorporating multiple labeled Asp residues or combining with other labeled amino acids to achieve a mass shift of

    
     Da, ensuring clean separation in low-resolution quadrupole instruments.
    

Material Intelligence: Boc-Asp-OH-15N

PropertySpecificationCritical Handling Note
Chemical Formula C9H1515NO6Side-Chain Protection Required
MW ~234.2 DaThe commercial reagent is often the free acid . For SPPS, you must protect the

-carboxyl (see Sec 3.1).
Isotopic Purity

98 atom % 15N
Lower purity requires mathematical correction factors.
Solubility DMF, DCMSolubilize immediately before coupling to prevent slow decarboxylation.
Storage -20°C, DesiccatedHygroscopic. Water initiates Boc cleavage over time.

Experimental Protocol: Synthesis of 15N-Labeled Standards

Phase 1: Pre-Synthesis Preparation (Side-Chain Protection)

Critical Step: You cannot use Boc-Asp-OH-15N directly in SPPS if the side chain is free, as activation will cross-link the peptide (branching). Objective: Convert Boc-Asp-OH-15N to Boc-Asp(OcHx)-OH-15N (Cyclohexyl ester). Note: Cyclohexyl (OcHx) is preferred over Benzyl (OBzl) in Boc chemistry to prevent aspartimide formation.

  • Esterification: React Boc-Asp-OH-15N with Cyclohexanol using DCC/DMAP in DCM at 0°C.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Validation: Confirm structure via 1H-NMR and ESI-MS (Check for correct mass shift).

Phase 2: Boc-Solid Phase Peptide Synthesis (SPPS)

Workflow Diagram:

BocSynthesis Resin MBHA Resin (0.5 mmol/g) Deprotect Deprotection (TFA/DCM) Resin->Deprotect Cycle Start Neut Neutralization (DIEA/DCM) Deprotect->Neut Remove TFA salt Couple Coupling (Boc-Asp(OcHx)-15N + HBTU) Neut->Couple Free Amine Couple->Deprotect Next Cycle Cleave HF Cleavage (HF/p-Cresol) Couple->Cleave Sequence Complete Final Purified SIS Peptide Cleave->Final HPLC Purification

Figure 1: Boc-SPPS workflow for incorporating 15N-Asp. Note the neutralization step, which is distinct from Fmoc chemistry.

Step-by-Step Procedure:

  • Resin Selection: Use MBHA resin (for C-term amides) or PAM resin (for C-term acids).

  • Deprotection (The Acid Step):

    • Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 20 min).

    • Mechanism:[1][2] Removes the N-terminal Boc group.

  • Neutralization:

    • Wash with DCM.[1][3]

    • Treat with 10% DIEA in DCM (2 x 2 min). Crucial: This converts the amine salt (TFA-NH3+) to a reactive free amine (NH2).

  • Coupling (The Labeling Step):

    • Dissolve Boc-Asp(OcHx)-OH-15N (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

    • Add to resin. Shake for 1 hour.

    • QC Check: Perform Kaiser test (Ninhydrin). If blue, recouple.

  • Cleavage (High Risk):

    • Reagent: Anhydrous Hydrogen Fluoride (HF) with p-Cresol (90:10 v/v) at 0°C for 1 hour.

    • Warning: HF is extremely hazardous. Use a specialized Teflon vacuum line.

    • Aspartimide Control: The OcHx protecting group is cleaved here. Keep temperature strictly at 0°C to minimize ring closure (aspartimide) which results in a -18 Da mass error (M-18).

MS Method Development & Quantification

Calculating the Mass Shift (MRM Transitions)

Unlike 13C/15N-Arg (+10 Da), a single 15N-Asp adds only +1 Da.

  • Parent Ion Shift:

    
     (where 
    
    
    
    is the number of labeled Asp residues).
  • Charge State Effect: For a doubly charged peptide

    
    , the m/z shift is 
    
    
    
    .
    • Example: Peptide Asp-Ala-Asp-Lys. Two 15N-Asp residues.

    • Total Shift: +2 Da.

    • Precursor m/z Shift: +1.0 m/z.

MRM Transition Table (Example):

AnalyteSequencePrecursor (m/z)Product Ion (m/z)Type
Endogenous DADK447.2 (2+)247.1 (y2)Light
Internal Std D AD**K448.2 (2+)248.1 (y2)Heavy (+2 Da)

Note: In the product ion column, the shift depends on whether the fragment contains the labeled Asp. y2 (DK) contains one Asp, so it shifts +1 Da.

Protocol: Deconvolution of Isotopic Overlap

If using only one 15N-Asp (+1 Da shift), the "Heavy" signal will be contaminated by the "Light" peptide's M+1 isotope (approx 1.1% per Carbon atom).

Correction Formula:



Where 

is the theoretical relative abundance of the M+1 isotope of the natural peptide (calculated via software like Skyline or ChemCalc).

Troubleshooting & Validation

IssueRoot CauseSolution
M-18 Peak Observed Aspartimide formation during HF cleavage.Ensure temperature is < 0°C. Add scavenger (anisole). Use OcHx protection.[4]
Low Incorporation Incomplete coupling of modified AA.Use HBTU/HOAt activation. Double couple the labeled residue.
Signal Interference Mass shift (+1 Da) too small.Synthesize sequence with multiple Asp residues or use high-resolution MS (Orbitrap > 60k resolution).

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Behrends, C., et al. (2025). Strategies for the synthesis of labeled peptides. ResearchGate. Link

  • Sigma-Aldrich. (2023). Boc-Asp-OH-15N Product Specification & Properties. Link

  • Mani, D. R., et al. (2011). Statistical characterization of multiple-reaction monitoring mass spectrometry (MRM-MS) assays for quantitative proteomics. BMC Bioinformatics. Link

  • Humbard, M. A., et al. (2016). Method for the Determination of 15N Incorporation Percentage in Labeled Peptides and Proteins.[2][5][6][7] Methods in Molecular Biology. Link

Sources

Application

Application Note: Precision Deprotection of Boc Groups from 15N-Labeled Peptides for NMR Studies

Executive Summary The deprotection of tert-butyloxycarbonyl (Boc) groups is a routine procedure in peptide synthesis, yet it presents specific risks when applied to isotopically labeled ( N) peptides intended for NMR spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The deprotection of tert-butyloxycarbonyl (Boc) groups is a routine procedure in peptide synthesis, yet it presents specific risks when applied to isotopically labeled (


N) peptides intended for NMR spectroscopy. The high cost of 

N-enriched amino acids demands a protocol that maximizes yield (mass recovery) while ensuring absolute chemical purity. Furthermore, the standard deprotection reagent, Trifluoroacetic Acid (TFA), forms strong ion-pairing salts with the peptide.[1] These trifluoroacetate counterions are NMR-active (

F), alter solution pH, and can induce conformational artifacts, rendering the peptide unsuitable for high-resolution structural studies.

This guide details a high-fidelity protocol for Boc removal, specifically engineered to:

  • Prevent Scrambling/Alkylation: Use optimized scavenger cocktails to trap tert-butyl cations.

  • Maximize Recovery: Employ efficient precipitation and lyophilization techniques to minimize physical loss of the

    
    N material.
    
  • Eliminate TFA: A rigorous salt-exchange protocol to convert peptide-TFA salts into NMR-compatible peptide-chloride salts.

Mechanistic Principles & The Cation Trap

The Acidolytic Cleavage

Boc removal is an acid-catalyzed process (Acidolysis). Upon treatment with TFA, the carbonyl oxygen of the Boc group is protonated.[2] This destabilizes the carbamate linkage, leading to the elimination of the tert-butyl moiety as a tert-butyl cation (


) and the release of the free amine and CO

.[2]
The Scavenger Necessity

The generated


 is a highly reactive electrophile. In the absence of a "trap," it will attack electron-rich nucleophiles on the peptide side chains.
  • High Risk Residues: Tryptophan (indole ring alkylation), Methionine (S-alkylation), Tyrosine (ring alkylation), and Cysteine (S-alkylation).

  • The Solution: Scavengers (nucleophilic silanes, thiols, or water) are added in large excess to intercept the

    
     cation before it reacts with the peptide.
    
Visualization: Mechanism and Scavenging

The following diagram illustrates the competition between the scavenger and the peptide side chains for the reactive cation.

Boc_Mechanism BocPeptide Boc-Peptide Protonation Protonation (TFA) BocPeptide->Protonation Intermediate Carbamic Acid Intermediate Protonation->Intermediate tBuCation tert-Butyl Cation (tBu+) Intermediate->tBuCation Amine Free Amine (15N-Peptide) Intermediate->Amine - CO2 Scavenger Scavenger (TIPS/H2O) tBuCation->Scavenger Fast (Kinetic Control) SideChain Nu: Side Chain (Trp/Met/Cys) tBuCation->SideChain Slow (Without Scavenger) SafeProduct Isobutene/Silane (Waste) Scavenger->SafeProduct DamagedPeptide Alkylated Peptide (Irreversible Impurity) SideChain->DamagedPeptide

Figure 1: The Acidolytic cleavage of Boc and the competitive scavenging pathway required to protect nucleophilic side chains.

Protocol A: The Deprotection Cocktail

Objective: Remove N-terminal Boc group while preserving side-chain integrity.

Materials
  • Acid: Trifluoroacetic Acid (TFA), HPLC Grade (freshly opened ampoule recommended).

  • Scavengers: Triisopropylsilane (TIPS), Water (Milli-Q).

  • Optional (for Met/Trp/Cys): 1,2-Ethanedithiol (EDT), Thioanisole, Phenol.

  • Solvent: Dichloromethane (DCM).[3]

Selection of Cleavage Cocktail

Choose the cocktail based on your peptide sequence.

Cocktail NameComposition (v/v)Application
Standard Mix TFA (95%) / TIPS (2.5%) / H

O (2.5%)
Peptides with no sensitive residues (Ala, Gly, Leu, Val, Phe, Lys, etc.)
Reagent K TFA (82.5%) / Phenol (5%) / H

O (5%) / Thioanisole (5%) / EDT (2.5%)
Mandatory if sequence contains Trp, Met, or Cys . Prevents oxidation and alkylation.[3]
DTT Mix TFA (90%) / Thioanisole (5%) / DTT (5%)Alternative for Met-containing peptides to prevent oxidation (less odorous than EDT).
Step-by-Step Procedure
  • Preparation: Weigh the

    
    N-peptide-resin (if SPPS) or crude protected peptide into a round-bottom flask.
    
  • Cocktail Addition: Add the cleavage cocktail (approx. 10 mL per 1 gram of resin/peptide).

    • Critical: Add scavengers to the TFA before adding the mixture to the peptide. This ensures the "trap" is ready the moment cations are generated.

  • Reaction: Stir at room temperature.

    • Time: 60–90 minutes. Do not exceed 2 hours unless necessary (risk of acid hydrolysis of peptide bonds).

  • Concentration: Evaporate the bulk TFA under a stream of nitrogen or rotary evaporation (water bath < 30°C). Reduce volume to an oil (approx. 1-2 mL). Do not dry completely , as this traps the cations.

Protocol B: Precipitation & Recovery[3]

Objective: Isolate the peptide from the scavengers and organic byproducts.

  • Pre-Cooling: Pre-cool diethyl ether (Et

    
    O) to -20°C.
    
  • Precipitation: Add the cold ether (10-fold excess) to the oily peptide residue.

  • Trituration: Vigorously shake or sonicate. The peptide should precipitate as a white solid.

    • Troubleshooting: If the peptide forms a sticky gum ("oils out"), decant the ether, add fresh cold ether, and scratch the flask wall with a glass rod to induce crystallization.

  • Separation: Centrifuge at 3000 x g for 5 minutes at 4°C. Decant the supernatant (contains scavengers).

  • Wash: Resuspend the pellet in fresh cold ether, vortex, centrifuge, and decant. Repeat 3 times.

  • Drying: Dry the pellet under high vacuum to remove residual ether.

Protocol C: TFA-to-Chloride Salt Exchange (Critical for NMR)

Objective: Replace TFA counterions with Chloride ions. TFA binds tightly to the peptide and will dominate the NMR spectrum, potentially obscuring peptide signals and altering pH.

Why HCl? HCl is a stronger acid than TFA, driving the equilibrium toward the chloride salt. However, high concentrations of HCl can degrade the peptide. We use a "Low-Concentration/Multiple-Cycle" approach.

Workflow Diagram

Salt_Exchange Start Peptide-TFA Salt (Solid) Dissolve Dissolve in H2O (1 mg/mL) Start->Dissolve Acidify Add HCl (Final Conc: 2-10 mM) Dissolve->Acidify Freeze Freeze (Liquid N2) Acidify->Freeze Lyophilize Lyophilize (Overnight) Freeze->Lyophilize Check Repeat Cycle (3-4 times) Lyophilize->Check Check->Dissolve Next Cycle Final Peptide-HCl Salt (NMR Ready) Check->Final Done

Figure 2: The iterative lyophilization workflow for gentle but effective salt exchange.

Procedure
  • Dissolution: Dissolve the dried peptide pellet in Milli-Q water (approx. 1 mg/mL).

  • Acidification: Add dilute HCl to reach a final concentration of 2 mM to 10 mM .

    • Calculation: For 10 mL of peptide solution, add roughly 10-20 µL of concentrated HCl (12M) diluted first to ensure no local hotspots of acidity.

    • Note: Do not use strong HCl (e.g., 100 mM or 1 M) as this risks hydrolyzing sensitive amide bonds (e.g., Asp-Pro cleavage).

  • Equilibration: Allow to stand at room temperature for 5 minutes.

  • Lyophilization: Freeze in liquid nitrogen and lyophilize overnight.

  • Repetition: Redissolve the powder in water (no acid needed for subsequent steps, or very dilute HCl), freeze, and lyophilize. Repeat this cycle 3 times.

    • Mechanism:[2][4][5][6] HCl is volatile. Excess HCl is removed during lyophilization, while the non-volatile Chloride ion displaces the volatile TFA (which leaves as HTFA gas).

Quality Control & Validation

Before committing the expensive


N-peptide to long-term NMR experiments, validate the deprotection and salt exchange.
  • Mass Spectrometry (ESI-MS): Confirm the loss of the Boc group (-100 Da mass shift). Check for +56 Da adducts (indicates failed scavenging/t-butyl alkylation).

  • 
    F NMR:  Dissolve a small aliquot in D
    
    
    
    O. Run a 1D
    
    
    F NMR scan.
    • Result: A clean spectrum should show no signal (or trace only) at -76 ppm (TFA). If a strong signal persists, repeat the salt exchange.

  • 
    H-
    
    
    
    N HSQC:
    A dispersed spectrum confirms the peptide is folded (if structured) and that the N-termini are free.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][7][8] Chemical Reviews, 109(6), 2455-2504.

  • BenchChem. (2025).[3] "Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide." BenchChem Application Notes.

  • LifeTein. (n.d.). "How to remove peptide TFA salt?" LifeTein Protocols.

  • Sigma-Aldrich. (n.d.). "Boc Resin Cleavage Protocol." MilliporeSigma Technical Library.

  • Blondelle, S. E., & Houghten, R. A. (1993).[9] "Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis." International Journal of Peptide and Protein Research, 41(6), 522-527.[9]

Sources

Method

Application Note: Experimental Design for Protein-Ligand Interaction Studies with Boc-Asp-OH-15N

) Determination Abstract & Scope This application note details the experimental workflow for utilizing Boc-Asp-OH-15N (N- -t-Butoxycarbonyl-L-[15N]aspartic acid) as a strategic isotopic probe in protein-ligand interactio...

Author: BenchChem Technical Support Team. Date: February 2026


) Determination

Abstract & Scope

This application note details the experimental workflow for utilizing Boc-Asp-OH-15N (N-


-t-Butoxycarbonyl-L-[15N]aspartic acid) as a strategic isotopic probe in protein-ligand interaction studies. While uniform 15N labeling of proteins is standard, site-specific labeling of peptide ligands or protein domains using protected precursors like Boc-Asp-OH-15N offers a "clean" spectral window, eliminating overcrowding and allowing precise characterization of Aspartate-mediated binding events (e.g., salt bridges, catalytic triads).

This guide covers three critical phases:

  • Probe Synthesis: Incorporation of Boc-Asp-OH-15N via Solid Phase Peptide Synthesis (SPPS).

  • NMR Acquisition: Optimized 2D

    
    H-
    
    
    
    N HSQC setup for ligand-observed interactions.
  • Kinetic Analysis: Determination of dissociation constants (

    
    ) and exchange regimes.
    

Phase 1: Synthesis of the 15N-Labeled Probe

The use of Boc-Asp-OH-15N implies a Boc-chemistry SPPS strategy or solution-phase synthesis. This protocol focuses on creating a site-specifically labeled peptide ligand to probe a target protein.

Strategic Rationale
  • Why Boc? Boc-chemistry is preferred for synthesizing peptides prone to aggregation (using in situ neutralization) or when base-labile modifications are present.

  • Why 15N-Asp? Aspartate residues are frequent "hotspots" in protein interfaces due to their ability to form electrostatic networks. Labeling only the Asp residue simplifies the HSQC spectrum to a single cross-peak (or few, if multiple Asp residues exist), maximizing sensitivity and interpretability.

Synthesis Protocol (Boc-SPPS)

Safety Warning: Final cleavage in Boc chemistry often requires anhydrous Hydrogen Fluoride (HF), which is extremely hazardous. Use a specialized HF apparatus or alternative TFMSA/TFA cleavage cocktails if suitable.

StepReagent/ConditionDurationMechanism
1. Swelling DCM (Dichloromethane)20 minExpands resin matrix (e.g., MBHA) for accessibility.
2. Deprotection 50% TFA in DCM2 x 1 min (Flow wash)1 x 20 min (Batch)Removes N-terminal Boc group.
3. Wash DCM3 x 1 minRemoves excess TFA.
4. Neutralization 10% DIEA in DCM2 x 2 minDeprotonates the N-terminus (NH3+

NH2).
5. Coupling Boc-Asp-OH-15N (3 eq), HBTU (2.9 eq), DIEA (6 eq) in DMF45-60 minAmide bond formation. Critical: Use high-purity labeled AA here.
6. Capping Acetic Anhydride / Pyridine10 minBlocks unreacted chains to prevent deletion sequences.

Quality Control (Self-Validation):

  • Mass Spectrometry (LC-MS): Confirm the mass shift. The

    
    N label adds +1 Da compared to the natural abundance peptide.
    
  • HPLC: Purity must be >95% to prevent minor impurities from appearing as "ghost" peaks in the sensitive HSQC spectrum.

Phase 2: NMR Experimental Design

Once the labeled ligand (L) is synthesized, the experiment focuses on observing L as it binds to the unlabeled Target Protein (P).

Sample Preparation[1][2]
  • Solvent: 90% H

    
    O / 10% D
    
    
    
    O (D
    
    
    O is for the lock signal).
  • Buffer: Phosphate or TRIS (pH 6.0–7.5). Note: Aspartate side-chain protons are pH sensitive. Maintain strict pH control.

  • Concentration: 50–200

    
    M of L* is ideal.
    
  • Reference Standard: Add 10

    
    M DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.
    
Pulse Sequence: 2D H- N HSQC

Use a sensitivity-enhanced sequence with water flip-back to preserve the water magnetization (essential for amide proton detection at pH > 6).

  • Bruker Code: hsqcetfpf3gp (or similar).[1]

  • Parameters:

    • TD (Time Domain): 2048 (F2, 1H) x 128-256 (F1, 15N).

    • NS (Number of Scans): 8–32 (depending on concentration).

    • SW (Spectral Width): 14-16 ppm (1H), 30-40 ppm (15N). Center 15N offset (~118 ppm) to capture the Asp backbone amide.

Phase 3: Titration & Data Analysis

This phase determines the affinity (


) and the binding mode.
The Titration Workflow

Keep the concentration of the labeled ligand [L*] constant and titrate in the unlabeled protein [P].

Titration Points (Molar Ratio P:L): 0:1 (Free), 0.2:1, 0.5:1, 1:1, 2:1, 5:1 (Saturated).

Interpreting Exchange Regimes

The behavior of the NMR peak tells you the strength of the binding.

Figure 1: Decision tree for analyzing NMR titration data based on chemical exchange timescales.

Calculation of Chemical Shift Perturbation (CSP)

For Fast Exchange (most common for fragment screening), calculate the combined chemical shift difference (


) for the Aspartate residue:


Note: The 0.15 factor accounts for the different gyromagnetic ratios of N and H (approx 1/6.5).

Determination (Single Site Binding Model)

Fit the


 values plotted against protein concentration 

to the following equation:


  • 
    : Total concentration of labeled ligand (constant).
    
  • 
    : Total concentration of added protein (variable).
    
  • 
    : The chemical shift shift at saturation.
    

Troubleshooting & Validation

IssueDiagnosisCorrective Action
No Cross-peak pH mismatch or fast exchange broadeningCheck pH. Asp amide protons exchange rapidly with solvent at pH > 7.5. Lower pH to 6.0-6.5.
Multiple Peaks Cis/Trans IsomerizationProline residues near the Asp can cause cis/trans heterogeneity. Lower temperature (288K) to slow isomerization.
Peak Disappears Intermediate ExchangeThe binding affinity is likely in the

M range. Change temperature or field strength (

) to shift the exchange regime.

References

  • Williamson, M. P. (2013).[2] Using chemical shift perturbation to characterise ligand binding.[2][3][4][5][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. Link[2]

  • Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.[9] (Standard text for HSQC pulse sequences).

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational Boc-SPPS). Link

  • Platzer, G., et al. (2014). NMR measurement of protein-ligand interactions.[2][5][8][10][11] Monatshefte für Chemie, 145, 583–589. Link

Sources

Application

Labeling peptides with Boc-Asp-OH-15N for in vivo imaging.

Site-Specific ¹⁵N-Labeling of Peptides Using Boc-Asp(OH)-¹⁵N for In Vivo Metabolic Imaging by Magnetic Resonance Spectroscopy Abstract Stable isotope labeling of peptides offers a powerful, non-radioactive method for tra...

Author: BenchChem Technical Support Team. Date: February 2026

Site-Specific ¹⁵N-Labeling of Peptides Using Boc-Asp(OH)-¹⁵N for In Vivo Metabolic Imaging by Magnetic Resonance Spectroscopy

Abstract

Stable isotope labeling of peptides offers a powerful, non-radioactive method for tracing metabolic pathways and quantifying biological processes in vivo. This application note provides a comprehensive guide to the synthesis of ¹⁵N-labeled peptides using Nα-Boc-L-aspartic-α-amide-¹⁵N (Boc-Asp(OH)-¹⁵N) via Boc-chemistry solid-phase peptide synthesis (SPPS). We delve into the rationale behind key experimental choices, particularly strategies to mitigate common side reactions associated with aspartic acid residues. The resulting ¹⁵N-labeled peptides are ideal probes for in vivo metabolic studies using advanced imaging techniques such as Magnetic Resonance Spectroscopy (MRS), enabling real-time, non-invasive monitoring of peptide localization and metabolism.

Introduction: The Power of Stable Isotopes in In Vivo Imaging

The ability to track the fate of bioactive molecules within a living organism is fundamental to drug development and biomedical research. While radioactive isotopes are widely used, stable, non-radioactive isotopes like ¹⁵N are gaining prominence for their safety and versatility.[1][2] ¹⁵N, with its nuclear spin of 1/2, is NMR-active, making it a superb label for detection by Magnetic Resonance Spectroscopy (MRS).[1][3][4] In vivo ¹⁵N MRS allows for the non-invasive detection of ¹⁵N-labeled compounds and their metabolic products, providing invaluable insights into metabolic fluxes and target engagement in real-time.[1][5]

Peptides are a rapidly growing class of therapeutics, but their mechanisms of action, distribution, and metabolism in vivo are often complex. By incorporating a ¹⁵N label at a specific site, such as the amide of an aspartic acid residue, researchers can create a distinct metabolic tracer.[2] This guide focuses on the use of Boc-Asp(OH)-¹⁵N in Boc-chemistry SPPS, a robust method particularly suited for sequences prone to aggregation.[6] We will provide a detailed protocol, explain the critical considerations for handling aspartic acid to prevent side reactions, and outline the quality control measures necessary to produce a high-purity labeled peptide suitable for in vivo studies.

The Chemistry: Boc-SPPS and the Aspartimide Challenge

Solid-Phase Peptide Synthesis (SPPS) allows for the stepwise construction of peptides on a solid resin support.[6] The choice between Fmoc and Boc chemistry depends on the peptide sequence and desired outcome. Boc chemistry, which utilizes an acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection, is often preferred for hydrophobic sequences that are susceptible to aggregation.[6]

A significant challenge in synthesizing peptides containing aspartic acid is the formation of an aspartimide intermediate. This side reaction occurs when the backbone amide nitrogen attacks the side-chain carboxyl group, forming a cyclic imide.[6][7] This can lead to a mixture of byproducts, including α- and β-peptides and racemization, which are difficult to separate from the desired product. While more prevalent in the base-catalyzed deprotection steps of Fmoc chemistry, aspartimide formation can also occur under the acidic conditions of Boc-SPPS, particularly during the final cleavage from the resin.[6][7]

Causality: The use of Boc-SPPS with in situ neutralization protocols helps minimize aspartimide formation during chain elongation.[6][7] This is because after the acid-mediated deprotection of the Boc group, the N-terminal amine is protonated, making it less nucleophilic and less likely to attack the side-chain ester.[6] Neutralization is performed concurrently with the coupling of the next amino acid, reducing the time the free amine is exposed.

Experimental Workflow Overview

The overall process involves the stepwise synthesis of the peptide on a solid support, followed by cleavage, purification, and rigorous characterization to ensure its suitability for in vivo applications.

G cluster_0 Peptide Synthesis (Boc-SPPS) cluster_1 Cleavage & Purification cluster_2 Quality Control & Formulation Resin 1. Resin Preparation (Swelling) First_AA 2. First Amino Acid Coupling Resin->First_AA Cycle 3. Elongation Cycle (Deprotection -> Neutralization -> Coupling) First_AA->Cycle Label_AA 4. Incorporation of Boc-Asp(OH)-¹⁵N Cycle->Label_AA Final_Cycle 5. Final Elongation Cycles Label_AA->Final_Cycle Cleavage 6. Cleavage from Resin (e.g., HF, TFMSA) Final_Cycle->Cleavage Precipitation 7. Peptide Precipitation & Lyophilization Purification 8. RP-HPLC Purification QC 9. Quality Control (LC-MS, MS/MS) Purification->QC Formulation 10. Sterile Formulation (Filtration & Buffering) QC->Formulation Final_Product 11. Final Product for In Vivo Studies Formulation->Final_Product

Caption: High-level workflow for ¹⁵N-labeled peptide synthesis.

Materials and Reagents

Reagent/MaterialSpecificationSupplier (Example)Purpose
Resin Merrifield or PAM ResinChemPep, MilliporeSigmaSolid support for synthesis[6]
Boc-Amino Acids High Purity (>99%)Bachem, Chem-ImpexPeptide building blocks
Boc-Asp(OH)-¹⁵N Isotopic Purity >98%Cambridge Isotope Labs¹⁵N label incorporation
DCM Anhydrous, Peptide Synthesis GradeMilliporeSigma, FisherSolvent for swelling, washing, reactions
TFA Reagent GradeMilliporeSigmaBoc-group deprotection[6][8]
DIEA Redistilled, >99.5%MilliporeSigmaNeutralization base[8]
Coupling Reagent HBTU/HOBt or HATUVariousCarboxyl group activation
Cleavage Cocktail HF or TFMSA with scavengersContact specialized supplierCleavage from resin & side-chain deprotection[6]
Solvents (HPLC) Acetonitrile, Water (HPLC Grade)Fisher, VWRMobile phase for purification
Sterile Filters 0.22 µm syringe filtersMilliporeSigma, PallFinal product sterilization[9]

Note: Always use high-purity reagents and anhydrous solvents to maximize yield and minimize side reactions.

Detailed Protocol: Synthesis of a Model ¹⁵N-Labeled Peptide

This protocol details the manual synthesis of a model peptide, H-Gly-Leu-Asp(¹⁵N)-Phe-Ala-NH₂, using Boc-SPPS on a MBHA resin to yield a C-terminal amide.

Part 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling:

    • Place 0.5 g of MBHA resin (substitution ~0.6 mmol/g) in a reaction vessel.

    • Add 10 mL of Dichloromethane (DCM) and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DCM.

  • First Amino Acid Coupling (Boc-Ala-OH):

    • Dissolve Boc-Ala-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (beads will be colorless).[10]

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (2x). Dry the resin.

  • Elongation Cycle (Iterative Process):

    • Deprotection:

      • Add 10 mL of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.

      • Agitate for 2 minutes, drain.

      • Add a fresh 10 mL of 50% TFA/DCM and agitate for 25 minutes.[6]

      • Drain and wash the resin with DCM (3x).

    • Neutralization:

      • Wash the resin with 10% DIEA in DCM (2x, 2 minutes each).[8]

      • Wash with DCM (3x).

    • Coupling:

      • Repeat step 2 with the next amino acid in the sequence (e.g., Boc-Phe-OH).

  • Incorporation of Boc-Asp(OH)-¹⁵N:

    • Follow the elongation cycle (Step 3) to couple the ¹⁵N-labeled aspartic acid derivative.

    • Causality: It is crucial that the coupling reaction is driven to completion. An incomplete coupling at this stage would result in a deletion sequence that is difficult to separate from the final product. A double coupling (repeating the coupling step with fresh reagents) may be employed if the Kaiser test is positive after the first coupling.

  • Completion of Synthesis:

    • Continue the elongation cycles for the remaining amino acids (Leu, Gly).

Part 2: Cleavage, Purification, and Formulation
  • Cleavage from Resin:

    • Safety First: This step must be performed in a specialized, well-ventilated fume hood by trained personnel, as it involves highly corrosive and toxic acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[6]

    • Dry the peptide-resin thoroughly under vacuum.

    • Add a pre-cooled cleavage cocktail (e.g., TFMSA/TFA/thioanisole) to the resin.

    • Stir at 0°C for 2-3 hours.

    • Causality: Scavengers like thioanisole are essential to trap reactive carbocations generated during cleavage, which can otherwise cause side reactions with sensitive residues like Trp or Met.[6]

  • Peptide Precipitation and Lyophilization:

    • Filter the resin from the cleavage cocktail.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under a stream of nitrogen.

    • Dissolve the peptide in a water/acetonitrile mixture and lyophilize to obtain a fluffy white powder.

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of aqueous buffer.

    • Purify using a preparative Reverse-Phase HPLC system with a C18 column.

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Collect fractions and analyze by analytical LC-MS to identify those containing the pure peptide.

    • Pool the pure fractions and lyophilize.

  • Sterile Formulation for In Vivo Use:

    • Dissolve the purified, lyophilized peptide in a biocompatible buffer (e.g., phosphate-buffered saline, PBS).

    • Determine the final concentration accurately using methods like UV-Vis spectrophotometry or amino acid analysis.

    • Sterilize the final peptide solution by passing it through a 0.22 µm syringe filter into a sterile vial.[9][11] This is a critical step to ensure the product is free from microbial contamination for safe in vivo administration.[9]

G cluster_SPPS SPPS Cycle Deprotection Boc Deprotection (50% TFA/DCM) Wash1 DCM Wash Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 DCM Wash Neutralization->Wash2 Coupling Amino Acid Coupling (HBTU/HOBt/DIEA) Wash2->Coupling Wash3 DMF/DCM Wash Coupling->Wash3 Kaiser Kaiser Test (Check for completion) Wash3->Kaiser Kaiser->Deprotection Next Cycle Kaiser->Coupling Incomplete: Recouple

Caption: Detailed Boc-SPPS elongation cycle.

Quality Control: A Self-Validating System

Rigorous quality control at each stage is paramount to ensure the identity, purity, and isotopic incorporation of the final peptide.[12]

QC StepMethodPurposeExpected Result
In-Process Monitoring Kaiser TestConfirms completion of coupling reactionNegative test (colorless beads) indicates >99% coupling efficiency.[10]
Crude Peptide Analysis Analytical LC-MSAssess initial purity and confirm massMain peak corresponding to the target peptide mass.
Purity Assessment Analytical RP-HPLCQuantify purity of the final productPurity >95% is recommended for in vivo studies.[13]
Identity Confirmation High-Resolution Mass Spectrometry (HRMS)Confirm exact mass of the labeled peptideObserved mass should match theoretical mass within 5 ppm.
¹⁵N Incorporation Mass SpectrometryDetermine the percentage of ¹⁵N labelingA distinct +1 Da shift compared to the unlabeled standard. Isotopic distribution analysis should indicate >98% ¹⁵N enrichment.[12][14][15]
Sequence Verification Tandem MS (MS/MS)Confirm the amino acid sequenceFragmentation pattern should match the expected b- and y-ions.
Sterility & Endotoxin LAL Test / PlatingEnsure safety for in vivo administrationNo microbial growth; endotoxin levels below acceptable limits.
Illustrative Mass Spectrometry Data

For the model peptide Gly-Leu-Asp(¹⁵N)-Phe-Ala-NH₂:

  • Unlabeled (¹⁴N) Peptide:

    • Monoisotopic Mass (Calculated): 534.28 Da

    • Expected m/z [M+H]⁺: 535.29

  • Labeled (¹⁵N) Peptide:

    • Monoisotopic Mass (Calculated): 535.28 Da

    • Expected m/z [M+H]⁺: 536.29

  • Analysis: The mass spectrum of the purified product should show a primary peak at 536.29 m/z, with the peak at 535.29 m/z being negligible, confirming high isotopic incorporation.[14][15]

Conclusion and Future Perspectives

The protocol detailed herein provides a robust framework for the synthesis of site-specifically ¹⁵N-labeled peptides using Boc-SPPS. By understanding the chemical principles, particularly the management of aspartimide side reactions, researchers can reliably produce high-purity probes. These peptides, when used in conjunction with non-invasive in vivo imaging techniques like MRS, open new avenues for studying peptide pharmacokinetics, target engagement, and metabolic fate. This powerful combination of synthetic chemistry and advanced imaging will undoubtedly accelerate the development of next-generation peptide-based therapeutics and diagnostics.

References

  • Wikipedia. (2023, December 2). In vivo magnetic resonance spectroscopy. Retrieved February 9, 2026, from [Link]

  • van der Graaf, M. (2010). In vivo magnetic resonance spectroscopy: basic methodology and clinical applications. Journal of Cerebral Blood Flow & Metabolism, 30(2), 1-20. [Link]

  • de la Torre, B. G., & Albericio, F. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. [Link]

  • St-Gelais, M., & Vederas, J. C. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry–A European Journal, e202500490. [Link]

  • Bi, R., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3219-3229. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). SPPS of Various Side Chain-Modified Peptides. Retrieved February 9, 2026, from [Link]

  • Dodder, N. G. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in molecular biology (Clifton, N.J.), 1410, 167–176. [Link]

  • Muir, E. R., & Vander Heiden, M. G. (2025). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. Nature Metabolism. [Link]

  • Ellis-Behnke, R., & Schneider, A. (2016). Sterilization and filtration of peptide compositions.
  • Shen, J., et al. (1998). 15N-NMR spectroscopy studies of ammonia transport and glutamine synthesis in the hyperammonemic rat brain. Developmental Neuroscience, 20(4-5), 434-443. [Link]

  • Yao, X., et al. (2004). Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. Analytical chemistry, 76(10), 2827–2836. [Link]

  • ResearchGate. (2024). Feasibility of in vivo15N MRS detection of hyperpolarized 15N labeled choline in rats. Retrieved February 9, 2026, from [Link]

  • Kanamori, K., & Ross, B. D. (1995). In Vivo Detection of (15)N-coupled Protons in Rat Brain by ISIS Localization and Multiple-Quantum Editing. Journal of magnetic resonance. Series B, 107(2), 105–113. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Sterile Formulation Development. Retrieved February 9, 2026, from [Link]

  • Bi, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 849929. [Link]

  • ResearchGate. (2025). The aspartimide problem in Fmoc-based SPPS—part III. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Labeling efficiency or enrichment is determined on ¹⁵N labeled peptides.... Retrieved February 9, 2026, from [Link]

  • Trim, P. J., et al. (2011). Protein and peptides in pictures: Imaging with MALDI mass spectrometry. Journal of proteomics, 74(10), 1820–1830. [Link]

  • Comment, A., & Merritt, M. E. (2014). Feasibility of in vivo15N MRS detection of hyperpolarized 15N labeled choline in rats. Magnetic resonance in medicine, 71(5), 1598–1602. [Link]

  • Zhang, Y., et al. (2015). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of controlled release, 203, 1-13. [Link]

  • Drug Development & Delivery. (n.d.). Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. Retrieved February 9, 2026, from [Link]

  • Chaumeil, M. M., et al. (2013). 15N-carnitine, a novel endogenous hyperpolarized MRI probe with long signal lifetime. Journal of magnetic resonance (San Diego, Calif. : 1997), 236, 87–92. [Link]

  • De Graaf, R. A. (2007). In Vivo NMR Spectroscopy: Principles and Techniques: 2nd Edition. Wiley. [Link]

  • LIRIAS. (n.d.). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Retrieved February 9, 2026, from [Link]

  • Digital.CSIC. (2014). Solid-phase peptide synthesis. Retrieved February 9, 2026, from [Link]

  • Zhang, S., et al. (2021). Sterilization and filtration of peptide compositions.
  • Bi, R., et al. (2021). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Journal of proteome research, 20(1), 1018–1026. [Link]

  • ACS Publications. (2025). Integrating Ex Vivo Isotope Labeling with Mass Spectrometry Imaging to Spatially Trace Heterogeneous Metabolic Activity in Rat Kidney Tissue. Retrieved February 9, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions during the coupling of Boc-Asp-OH-15N.

To: Research Team From: Technical Support Division, Isotope Reagents & Peptide Synthesis Subject: Troubleshooting Guide: Coupling Dynamics of Boc-Asp-OH-15N Technical Support Center: Boc-Asp-OH-15N Coupling Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Division, Isotope Reagents & Peptide Synthesis Subject: Troubleshooting Guide: Coupling Dynamics of Boc-Asp-OH-15N

Technical Support Center: Boc-Asp-OH-15N Coupling

Welcome to the advanced troubleshooting hub for 15N-labeled Boc-Aspartate . Given the high cost of isotopically labeled reagents, maximizing coupling efficiency and isotopic fidelity is critical. This guide addresses the specific chemical instabilities associated with the aspartyl residue in Boc chemistry, providing mechanistic insights and validated protocols.

Section 1: Critical Side Reaction Analysis

The coupling of Boc-Asp-OH (and its side-chain protected derivatives) presents unique challenges. Below are the three most prevalent failure modes, their mechanistic origins, and diagnostic signatures.

Aspartimide Formation (Cyclization)
  • The Issue: The nitrogen of the subsequent amino acid (n+1) attacks the ester carbonyl of the Asp side chain, forming a succinimide ring (aspartimide). This ring is unstable and hydrolyzes to form a mixture of

    
    -aspartyl (desired) and 
    
    
    
    -aspartyl (undesired) peptides.
  • Context in Boc Chemistry: While more notorious in Fmoc chemistry, this reaction occurs in Boc synthesis during neutralization steps (if excess base is present) or during HF cleavage .

  • Sequence Dependence: Highest risk with Asp-Gly , Asp-Ser , and Asp-Thr sequences due to minimal steric hindrance.

  • Diagnosis:

    • Mass Spec: Loss of -18 Da (dehydration to aspartimide) or +1 Da (if hydrolyzed to

      
      -isomer, mass is identical, but retention time shifts).
      
    • HPLC: Split peaks or shoulder peaks.

Racemization (Loss of Chirality)
  • The Issue: Conversion of L-Asp to D-Asp.

  • Mechanism: Base-catalyzed proton abstraction from the

    
    -carbon, often facilitated by oxazolone formation during activation.
    
  • Risk Factor: High during "slow" couplings or when using strong bases (e.g., unbuffered TEA) for neutralization.

  • Diagnosis: Presence of diastereomers in HPLC (often eluting just before the main peak).

Side-Chain Anhydride Formation (If Unprotected)
  • The Issue: If you are using Boc-Asp-OH-15N (free side chain) instead of Boc-Asp(OBzl)-OH-15N , activation reagents (DCC/DIC) will react with both carboxyl groups, leading to cyclic anhydrides or branching.

  • Diagnosis: Polymerization, insoluble aggregates, or multiple mass additions.

Section 2: Mechanistic Visualization

The following diagram illustrates the Aspartimide Pathway , the primary yield-killer for Asp residues.

AspartimideMechanism node_start Native Peptide (-Asp(OR)-NH-) node_inter Attack by Amide Nitrogen node_start->node_inter Base/Steric Relief node_ring Aspartimide (Succinimide Ring) node_inter->node_ring -ROH (Cyclization) node_beta Beta-Asp Peptide (Isomerization) node_ring->node_beta Hydrolysis (Major Path) node_alpha Alpha-Asp Peptide (Regenerated Native) node_ring->node_alpha Hydrolysis (Minor Path)

Figure 1: The Aspartimide partition pathway. Note that ring opening typically favors the


-aspartyl product (approx. 3:1 ratio), permanently damaging the peptide backbone.

Section 3: Troubleshooting FAQs

Q1: I am seeing a -18 Da mass shift in my crude peptide. Is my 15N label intact?

  • Answer: The 15N label is likely intact, but your peptide has cyclized. The -18 Da corresponds to the loss of water (or alcohol from the side chain protection) to form the aspartimide ring .

    • Corrective Action: Avoid strong bases during neutralization. If the sequence is Asp-Gly, consider using HMB (2-hydroxy-4-methoxybenzyl) backbone protection on the Glycine residue to prevent the nitrogen from attacking.

Q2: Can I use Boc-Asp-OH (free side chain) to save money on the 15N reagent?

  • Answer: Strictly No for standard SPPS. Using unprotected Asp leads to the formation of an internal anhydride upon activation. This anhydride can open at either the

    
     or 
    
    
    
    carbonyl, inserting the amino acid backwards or causing chain termination.
    • Requirement: You must use Boc-Asp(OBzl)-OH-15N or Boc-Asp(OcHex)-OH-15N . The OcHex (cyclohexyl) ester is significantly more stable to HF and prevents aspartimide formation better than OBzl [1].

Q3: My coupling yield is low (<90%). Should I double-couple?

  • Answer: For expensive 15N reagents, double coupling is wasteful. Instead, optimize the first coupling:

    • Use HATU/HOAt activation instead of HBTU/HOBt.

    • Ensure the concentration is maximized (0.1–0.2 M).

    • Pre-activate for exactly 30 seconds before adding to the resin to minimize racemization risk.

Section 4: Optimized Protocol for Boc-Asp(OBzl)-OH-15N

This protocol minimizes isotope waste and side reactions.

Reagents:

  • Boc-Asp(OBzl)-OH-15N (1.1 eq relative to resin)

  • HATU (1.1 eq)

  • HOAt (1.1 eq) - Critical additive to suppress racemization [2]

  • DIEA (2.2 eq)

  • Solvent: DMF (Anhydrous)

Workflow:

StepActionTechnical Rationale
1. Dissolution Dissolve Amino Acid, HATU, and HOAt in minimal DMF.High concentration drives kinetics (Law of Mass Action).
2. Activation Add DIEA. Shake for 30 seconds ."In-situ" activation minimizes the lifetime of the reactive ester, reducing racemization.
3. Coupling Add mixture to resin. React for 45-60 mins .Extended times (>1 hr) yield diminishing returns and increase side reaction risks.
4. Wash DMF (3x), DCM (3x).Removes excess reagents.
5. Capping Acetic Anhydride/Pyridine.Blocks unreacted amines to prevent deletion sequences.

Section 5: Decision Logic for Troubleshooting

Use this logic tree to diagnose coupling failures involving Aspartate.

TroubleshootingTree Start Problem Detected with Boc-Asp-15N CheckMW Check Mass Spectrum Start->CheckMW MassMinus18 Mass Shift: -18 Da CheckMW->MassMinus18 MassPlus1 Mass Shift: +1 Da / Same MW (Split Peaks) CheckMW->MassPlus1 MassCorrect Correct MW Low Yield CheckMW->MassCorrect Aspartimide Diagnosis: Aspartimide Action: Use OcHex protection or HMB backbone protection MassMinus18->Aspartimide BetaShift Diagnosis: Beta-Shift Action: Reduce base contact time; Check HF cleavage temp MassPlus1->BetaShift Aggregation Diagnosis: Aggregation/Sterics Action: Switch to HATU/HOAt; Use Magic Mixture (DCM/DMF/NMP) MassCorrect->Aggregation

Figure 2: Diagnostic logic for Aspartate coupling anomalies.

References

  • Tam, J. P., et al. (1983). "SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society, 105(21), 6442–6455.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398.

  • Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 9(1), 36-46.

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. 2nd Edition, Springer-Verlag.

Optimization

Technical Support Center: Synthesis of Peptides Containing Boc-Asp-OH-¹⁵N

Welcome to the technical support center for optimizing the synthesis of peptides incorporating ¹⁵N-labeled Boc-L-Aspartic Acid. This guide is designed for researchers, chemists, and drug development professionals aiming...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of peptides incorporating ¹⁵N-labeled Boc-L-Aspartic Acid. This guide is designed for researchers, chemists, and drug development professionals aiming to maximize the yield and purity of their isotopically labeled peptides. Given the significant cost of ¹⁵N-labeled amino acids, minimizing side reactions and ensuring efficient incorporation is paramount.

This document provides in-depth troubleshooting advice, scientifically grounded explanations for common issues, and step-by-step protocols to help you navigate the challenges associated with this specific building block.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of peptides containing Boc-Asp-OH-¹⁵N.

Q1: Is the reactivity of Boc-Asp-OH-¹⁵N different from its unlabeled counterpart?

No, from a chemical reactivity standpoint, the ¹⁵N isotope does not alter the reaction kinetics or mechanisms of peptide synthesis. The challenges you will face are the same as those for standard Boc-Asp-OH, but the financial implications of suboptimal yield are significantly higher. The primary issue to be aware of is the propensity for aspartimide formation.[1][2]

Q2: What is the most critical side reaction to control when using Boc-Asp-OH, and why?

The most critical side reaction is aspartimide formation.[1] This intramolecular cyclization reaction occurs when the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue. This is particularly problematic in Boc-based Solid Phase Peptide Synthesis (SPPS) during the final cleavage/deprotection step with strong acids like hydrogen fluoride (HF).[3] Aspartimide formation leads to a mixture of products, including the desired α-peptide, the undesired β-peptide, and racemized versions of both, which are often difficult to separate chromatographically.[3][4] This directly reduces the yield of your target ¹⁵N-labeled peptide.[3]

Q3: Which amino acid sequences are most susceptible to aspartimide formation?

Sequences where the amino acid C-terminal to the aspartic acid residue is small and unhindered are most prone to this side reaction.[5] The most problematic sequences are Asp-Gly, Asp-Ala, and Asp-Ser.[1] The lack of steric hindrance from the adjacent residue's side chain allows for easier nucleophilic attack by the backbone nitrogen on the Asp side chain.[5]

Q4: How can I detect aspartimide formation and other related impurities?

The primary methods for detection are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: Aspartimide-related byproducts, such as β-aspartyl peptides and epimerized α-aspartyl peptides, may have very similar retention times to the target peptide, making separation and quantification challenging.

  • Mass Spectrometry: Aspartimide formation results in the loss of a water molecule (a mass difference of -18 Da) relative to the target peptide.[6] The resulting α- and β-peptides, however, are isobaric (have the same mass) as the desired product, making them difficult to detect by MS alone. Tandem MS (MS/MS) can be used to fragment the peptides and identify the incorrect linkage.

Part 2: Troubleshooting Guide: Low Yield & Purity

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of peptides containing Boc-Asp-OH-¹⁵N.

Issue 1: Low Overall Yield of the ¹⁵N-Labeled Peptide

Symptom: After cleavage and purification, the final amount of the desired peptide is significantly lower than expected.

Potential Cause A: Aspartimide Formation During Final Cleavage

  • Explanation: In Boc-SPPS, the final step involves cleaving the peptide from the resin and removing all side-chain protecting groups simultaneously. This is typically done with strong acids like HF. These harsh acidic conditions can promote the formation of aspartimide.[3] While Boc chemistry is generally less prone to base-catalyzed aspartimide formation during synthesis cycles compared to Fmoc chemistry, the final acid-catalyzed cyclization remains a significant risk.[3]

  • Solution:

    • Choose the Right Side-Chain Protecting Group: For Asp, using a bulkier side-chain protecting group than the standard benzyl ester (OBzl) can sterically hinder the intramolecular cyclization. The cyclohexyl ester (OcHex) is a well-established alternative in Boc-SPPS that has been shown to reduce aspartimide formation.[3]

    • Optimize Cleavage Conditions: The choice of cleavage cocktail and scavengers is crucial. While HF is effective, it is also highly corrosive. Alternatives like trifluoromethanesulfonic acid (TFMSA) can also be used.[7][8] The key is to minimize the time the peptide is exposed to the strong acid and to use appropriate scavengers to trap reactive carbocations that can lead to other side reactions.[8]

Potential Cause B: Incomplete Coupling of Boc-Asp-OH-¹⁵N

  • Explanation: Incomplete coupling of the expensive ¹⁵N-labeled amino acid directly translates to a lower yield of the final full-length peptide. This can be due to steric hindrance, peptide aggregation on the resin, or suboptimal activation of the amino acid.[9][10]

  • Solution:

    • Perform a Double Coupling: If you suspect incomplete coupling (e.g., through a positive ninhydrin test), repeating the coupling step with a fresh solution of the activated ¹⁵N-labeled amino acid can help drive the reaction to completion.[9]

    • Optimize Coupling Reagents: Use a reliable coupling reagent combination. For Boc-SPPS, dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) is a classic choice. More modern carbodiimides like diisopropylcarbodiimide (DIC) in combination with HOBt or Oxyma are also highly effective. Uronium/aminium-based reagents like HBTU or TBTU can also be used.[1]

    • Monitor the Coupling Reaction: Use a qualitative test like the ninhydrin (Kaiser) test to check for the presence of free primary amines on the resin after the coupling step. A negative result (yellow beads) indicates a complete reaction.

Protocol: Ninhydrin Test for Monitoring Coupling
  • Collect a small sample of resin beads (5-10 mg) from the reaction vessel after the coupling step.

  • Wash the beads thoroughly with dichloromethane (DCM) and then with methanol.

  • Add 2-3 drops of each of the following three solutions to the beads:

    • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80 g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 100 mL of pyridine.

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue/purple beads and/or solution: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow/brown beads and solution: Indicates the absence of free primary amines (complete coupling).

Issue 2: Poor Purity Profile on HPLC

Symptom: The crude peptide shows multiple peaks close to the main product peak on the HPLC chromatogram.

Potential Cause: Presence of α- and β-Peptide Isoforms

  • Explanation: Aspartimide is an unstable intermediate. Under the workup and purification conditions, the five-membered ring can be hydrolyzed to form both the natural α-aspartyl peptide linkage and the unnatural β-aspartyl peptide linkage.[3] These isoforms often have very similar chromatographic properties, making them difficult to separate.

  • Solution: The most effective solution is to prevent the formation of the aspartimide intermediate in the first place.

    • Employ a Hindered Protecting Group: As mentioned previously, using Boc-Asp(OcHex)-OH-¹⁵N instead of Boc-Asp(OBzl)-OH-¹⁵N is a primary strategy to suppress aspartimide formation.[3]

    • Use In Situ Neutralization Protocols: Combining the neutralization of the protonated N-terminal amine with the coupling step using a sterically hindered base like diisopropylethylamine (DIEA) can minimize side reactions.[3]

Table 1: Comparison of Aspartic Acid Derivatives for Boc-SPPS

DerivativeSide-Chain Protecting GroupKey AdvantagePrimary Consideration
Boc-Asp(OBzl)-OHBenzyl (Bzl)Standard, widely used.[7]Prone to acid-catalyzed aspartimide formation during HF cleavage.[3]
Boc-Asp(OcHex)-OHCyclohexyl (cHex)Reduced aspartimide formation due to increased steric bulk.[3]May require slightly longer coupling times.

Part 3: Visualization of Key Mechanisms and Workflows

Understanding the underlying chemical mechanisms is crucial for effective troubleshooting.

Mechanism of Aspartimide Formation

The diagram below illustrates the acid-catalyzed intramolecular cyclization of an aspartic acid residue to form the aspartimide intermediate, which subsequently hydrolyzes to a mixture of α- and β-peptides.

Caption: Acid-catalyzed aspartimide formation and subsequent hydrolysis.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and address low yield or purity issues when synthesizing peptides with Boc-Asp-OH-¹⁵N.

Troubleshooting_Workflow Start Low Yield or Purity of ¹⁵N-Peptide CheckPurity Analyze Crude Peptide by HPLC and MS Start->CheckPurity MassCheck Look for Mass -18 Da Peak (Aspartimide) CheckPurity->MassCheck Multiple Peaks CouplingCheck Review In-Process Controls (e.g., Ninhydrin Test) MassCheck->CouplingCheck No AspartimideConfirmed Aspartimide Formation is Likely Cause MassCheck->AspartimideConfirmed Yes CouplingCheck->CheckPurity Negative Result (Re-evaluate) IncompleteCoupling Incomplete Coupling of Boc-Asp-OH-¹⁵N CouplingCheck->IncompleteCoupling Positive Result SolutionAspartimide SOLUTION: 1. Use Boc-Asp(OcHex)-OH-¹⁵N 2. Optimize Cleavage Protocol AspartimideConfirmed->SolutionAspartimide SolutionCoupling SOLUTION: 1. Perform Double Coupling 2. Use High-Efficiency Reagents IncompleteCoupling->SolutionCoupling

Caption: Decision workflow for troubleshooting ¹⁵N-Asp peptide synthesis.

References

  • Aapptec. (n.d.). Boc-Asp(OBzl)-OH. Retrieved February 9, 2026, from [Link]

  • Kong, M., et al. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 29(15), e202203222. [Link]

  • Biotage. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Retrieved February 9, 2026, from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 9, 2026, from [Link]

  • Hartrampf, N., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 1033. [Link]

  • Wöhr, T., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(8), e3181. [Link]

  • Iris Biotech GmbH. (n.d.). Aspartimide Formation. Retrieved February 9, 2026, from [Link]

  • Jurt, S., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 8(4), 4215-4222. [Link]

  • Yan, H., et al. (2024). Measuring ¹⁵N and ¹³C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 35(1), 119-128. [Link]

  • Kong, M., et al. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]

  • Wessely, V. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 67(12), 875-879. [Link]

  • Held, P. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Molecular Biology, 1410, 177-187. [Link]

  • Bio-Works. (2023, July 17). How to improve process efficiency and economy in peptide production. Retrieved February 9, 2026, from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved February 9, 2026, from [Link]

  • Bio-Synthesis Inc. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved February 9, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of Boc-Asp-OH during Peptide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the chiral integrity of aspartic acid residues during solid-phase peptide synthesis (SPPS) using Boc (tert-butyloxycarbonyl) chemistry. Here, we provide in-depth, field-proven insights and actionable protocols to diagnose, troubleshoot, and prevent the racemization of Boc-Asp-OH.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding aspartic acid racemization.

Q1: What exactly is racemization of aspartic acid in peptide synthesis, and why is it a critical issue?

A: Racemization is the conversion of a chirally pure amino acid (the L-enantiomer in natural peptides) into a mixture of both L- and D-enantiomers. In peptide synthesis, the stereochemistry of each amino acid is paramount for the final peptide's three-dimensional structure and, consequently, its biological activity and therapeutic efficacy. The presence of even small amounts of the D-isomer of aspartic acid can lead to peptides with reduced potency, altered receptor binding, or complete loss of function. These impurities are often difficult to separate from the target peptide, posing significant challenges for purification and regulatory approval.[1]

Q2: What is the primary chemical mechanism that causes Boc-Asp-OH to racemize during synthesis?

A: The racemization of aspartic acid is almost exclusively a consequence of aspartimide formation .[2] This is an intramolecular side reaction where the backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain β-carboxyl group of Asp.[3] This forms a five-membered cyclic succinimide intermediate known as an aspartimide.

The α-carbon proton of this cyclic imide is highly acidic and can be easily abstracted under either basic or acidic conditions, leading to a loss of stereochemistry (epimerization). The aspartimide ring can then be opened by nucleophiles (like water or trace amines) to yield a mixture of the desired α-peptide and an undesired β-peptide, with both L- and D-configurations at the Asp residue.[2][3]

Q3: My protocol involves an Asp-Gly sequence. Am I at a higher risk for this side reaction?

A: Yes, absolutely. The rate of aspartimide formation is highly dependent on the sequence C-terminal to the aspartic acid residue.[2] Sequences where Asp is followed by a small, sterically unhindered amino acid are the most problematic. The "danger list" is led by:

  • Asp-Gly

  • Asp-Ala

  • Asp-Ser

  • Asp-Asn

The lack of steric bulk on the subsequent residue's side chain allows the backbone nitrogen to more easily achieve the necessary conformation for the intramolecular attack on the Asp side chain.[3]

Q4: Is aspartimide formation less of a concern in Boc-SPPS compared to Fmoc-SPPS?

A: Generally, yes. The issue is far more pronounced in Fmoc chemistry because of the repeated use of a strong base (typically 20% piperidine in DMF) for Nα-Fmoc deprotection, which directly catalyzes aspartimide formation.[2]

However, Boc-SPPS is not entirely immune. While it avoids the repetitive base treatments, racemization can still be initiated under certain conditions encountered during a Boc-SPPS workflow:

  • Coupling Step: The activation of the carboxylic acid can create reaction intermediates susceptible to racemization, especially if excess base is used or if the reaction temperature is elevated.

  • Final Cleavage: Strong acid cleavage with reagents like HF can promote acid-catalyzed aspartimide formation.[4]

Therefore, while less frequent, taking preventative measures in Boc-SPPS is still a critical aspect of ensuring high-purity synthesis.

Part 2: Troubleshooting Guide & Preventative Strategies

This section provides solutions to common experimental problems related to Asp racemization.

Problem: My final peptide purification is challenging. I see a shoulder or a closely eluting peak on my HPLC chromatogram that has the same mass as my target peptide. What's happening?

Probable Cause: This is a classic signature of racemization and isomerization stemming from aspartimide formation. The closely eluting peaks are likely the D-α-Asp, L-β-Asp, and D-β-Asp isomers of your target peptide.[1] Because they share the same mass and often have very similar hydrophobic character, they are notoriously difficult to resolve using standard reverse-phase HPLC.[1]

Solution Pathway: Since post-synthesis purification is often futile, the solution lies in prevention. You must redesign the synthesis strategy by focusing on two key areas: the choice of side-chain protection for aspartic acid and the optimization of your coupling conditions.

Strategy 1: Judicious Selection of the Aspartic Acid Side-Chain Protecting Group

The most powerful tool in your arsenal for Boc-SPPS is the use of a sterically hindering side-chain protecting group.

Causality: The principle is straightforward: increasing the steric bulk around the β-carboxyl ester of aspartic acid physically obstructs the intramolecular attack by the backbone amide nitrogen, thereby inhibiting the initial cyclization to the aspartimide intermediate.[5]

For Boc-based synthesis, the standard choice has often been the benzyl ester (OBzl). However, for sequences prone to aspartimide formation, this protection is insufficient. The superior alternative is the cyclohexyl ester (OcHex) .[6]

Protecting GroupStructureKey FeatureEfficacy in Preventing AspartimideRecommended Use
Benzyl (OBzl) -CH₂-PhStandard, acid-labileLowSuitable for non-problematic sequences.
Cyclohexyl (OcHex) -C₆H₁₁High Steric Hindrance [5]High [6]Strongly recommended for Asp-Gly, Asp-Ser, Asp-Ala, or Asp-Asn sequences.[5][6]
Strategy 2: Optimization of Coupling Conditions

Even with the right protecting group, suboptimal coupling conditions can still promote racemization. The goal is to achieve rapid and efficient amide bond formation while minimizing the lifetime of highly reactive intermediates that are prone to side reactions.

Causality: Racemization during the coupling step occurs via the formation of an oxazolone intermediate from the activated amino acid. The rate of this side reaction is influenced by temperature, base concentration, and the specific coupling reagents and additives used.[7]

Recommended Solutions:

  • Lower the Temperature: Performing the coupling reaction at a reduced temperature, such as 0°C, significantly slows the rate of racemization without overly compromising the coupling efficiency.[7]

  • Use Racemization-Suppressing Additives: Never use a carbodiimide reagent (like DCC or DIC) alone. The addition of 1-hydroxybenzotriazole (HOBt) is essential.[8] HOBt reacts with the initial O-acylisourea intermediate to form an active ester (OBt ester), which is less prone to racemization while remaining highly reactive toward the amine.[8]

  • Choose the Right Coupling Reagent: For solid-phase synthesis, Diisopropylcarbodiimide (DIC) is preferred over Dicyclohexylcarbodiimide (DCC) because the resulting diisopropylurea byproduct is soluble in common solvents like DMF and can be easily washed away.[8][9]

  • Minimize Base Exposure: If a base is required, use the minimum amount necessary. In situ neutralization protocols are highly effective at suppressing side reactions.[6]

Part 3: Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling for Boc-Asp(OcHex)-OH

This protocol is designed for incorporating Boc-Asp(OcHex)-OH into a peptide sequence, particularly when it is followed by a residue like Gly, Ala, or Ser.

  • Resin Preparation:

    • Perform the Nα-Boc deprotection of the resin-bound peptide using standard conditions (e.g., 40% TFA in DCM).

    • Neutralize the resulting amine salt using 10% DIEA in DCM or DMF.

    • Thoroughly wash the resin with DMF (at least 5-6 times) to remove all residual base and salts.

  • Amino Acid Activation (Pre-activation at 0°C):

    • In a separate, dry reaction vessel, dissolve 3 equivalents of Boc-Asp(OcHex)-OH and 3 equivalents of HOBt in a minimal amount of cold (0°C) DMF.

    • Add 3 equivalents of DIC to the mixture.

    • Allow the solution to pre-activate for 5-10 minutes at 0°C. A cloudy appearance may indicate the start of urea precipitation.

  • Coupling to Resin:

    • Add the cold activation mixture to the washed, neutralized resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Maintain the reaction temperature at 0°C for the first hour if possible, then allow it to slowly warm to room temperature.

  • Washing and Monitoring:

    • Wash the resin thoroughly with DMF to remove excess reagents and the diisopropylurea byproduct.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be required.

Part 4: Visualization of Key Processes
Mechanism of Aspartimide Formation

Caption: Mechanism of racemization via aspartimide formation.

Workflow for Minimizing Asp Racemization in Boc-SPPS

Caption: Decision workflow for preventing Asp racemization.

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Behrendt, R., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(1), 2-11.

  • Collins, J. M., et al. (2011). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 17(1), 75-81.

  • Kong, M. J. W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(e202500490).

  • Lauer, J. L., et al. (2004). Sequence dependence of aspartimide formation during 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis. Letters in Peptide Science, 10(3), 197-205.

  • Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 9(1), 36-46.

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.

  • Thomas, A. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(981).

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Iris Biotech. Retrieved from [Link]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312.

Sources

Optimization

Minimizing isotopic scrambling when using Boc-Asp-OH-15N.

Technical Support Center: High-Fidelity Incorporation of Boc-Asp-OH- N Core Directive: The Nature of "Scrambling" in Aspartyl Residues When working with Boc-Asp-OH- N (isotopically labeled aspartic acid), "scrambling" ra...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Incorporation of Boc-Asp-OH- N

Core Directive: The Nature of "Scrambling" in Aspartyl Residues

When working with Boc-Asp-OH-


N  (isotopically labeled aspartic acid), "scrambling" rarely refers to the atomic exchange of the nitrogen atom itself (which is chemically stable). Instead, it refers to Structural and Stereochemical Scrambling  that renders the isotopic signal uninterpretable or chemically impure.

The two primary failure modes that "scramble" your isotopic fidelity are:

  • Aspartimide Formation: The backbone nitrogen of the

    
     residue attacks the activated aspartyl side chain, forming a succinimide ring.[1] This ring opens to form a mixture of 
    
    
    
    -peptides (native) and
    
    
    -peptides (isopeptides).[1]
    • Result: Your

      
      N signal splits into multiple chemical shifts; the peptide sequence is scrambled.
      
  • Racemization: Conversion of the L-Asp to D-Asp during activation.

    • Result: Diastereomeric impurities that are difficult to separate and complicate NMR spectra.

Mechanism of Failure: The Aspartimide Pathway

The following diagram illustrates how the


N-labeled backbone (or its neighbor) participates in the scrambling event. Note that while the 

N atom remains in the molecule, its chemical environment is irreversibly altered ("scrambled").

AspartimideScrambling Reactant Native Peptide (-Asp-Gly-) Intermediate Succinimide Ring (Aspartimide) Reactant->Intermediate Base-Catalyzed Cyclization (-OR Removal) AlphaProd α-Asp Peptide (Correct Sequence) Intermediate->AlphaProd Hydrolysis (Minor path) BetaProd β-Asp Peptide (Scrambled Backbone) Intermediate->BetaProd Hydrolysis (Major path) ISOTOPIC ENV. SCRAMBLED

Figure 1: The mechanism of Aspartimide formation.[1][2][3][4][5] The formation of the


-peptide creates a chemically distinct species, effectively scrambling the isotopic signal.

Troubleshooting Guide & FAQs

Phase 1: Reagent Selection & Preparation

Q: I have Boc-Asp-OH-


N (free acid). Can I use it directly in SPPS? 
A: Absolutely not.  You must protect the side-chain 

-carboxyl group before activation. If you activate the free acid, the coupling reagent will react with both carboxyl groups, leading to massive branching, polymerization, and loss of the isotope.
  • Action: You must synthesize Boc-Asp(OcHex)-OH-

    
    N  or Boc-Asp(OBzl)-OH-
    
    
    
    N
    prior to SPPS.

Q: Which side-chain protection is better for minimizing scrambling: OBzl (Benzyl) or OcHex (Cyclohexyl)? A: For Boc chemistry, OcHex (Cyclohexyl) is strictly superior.

  • Reasoning: The bulky cyclohexyl group sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain ester.[1] OBzl esters are far more prone to cyclization (Aspartimide formation) during the neutralization steps of Boc SPPS.

  • Data: Studies show OcHex reduces aspartimide formation by >90% compared to OBzl in susceptible sequences like Asp-Gly [1].

Phase 2: Coupling & Activation

Q: I am seeing double peaks in my NMR/HPLC. Is this racemization or aspartimide? A: It depends on the separation.

  • Racemization (L

    
     D):  Often elutes very close to the main peak. Caused by high pH or over-activation (e.g., using HATU/DIEA for too long).
    
  • Aspartimide (

    
    ):  The 
    
    
    
    -peptide typically has a distinct retention time and mass (if ring-opened by piperidine in Fmoc, +67 Da; but in Boc, it is usually just an isomer +18 Da if hydrolyzed, or -18 Da if the ring is closed).
  • Diagnostic: If the shift happens specifically at the Asp-Gly or Asp-Ser junction, it is likely Aspartimide.[1]

Q: Which coupling reagents minimize racemization for the labeled Asp? A: Avoid phosphonium/uronium salts (HBTU, HATU) with strong bases (DIEA) if possible, as they increase the risk of racemization via oxazolone formation.

  • Recommendation: Use DIC (Diisopropylcarbodiimide) + Oxyma Pure or DIC + HOBt . These carbodiimide-based methods are acidic-to-neutral and significantly preserve chiral integrity [2].

Phase 3: Sequence Specifics

Q: My sequence is -Asp(


N)-Gly-. How do I prevent scrambling here? 
A:  The Asp-Gly sequence is the "death zone" for Aspartimide formation due to the lack of steric hindrance on Glycine.
  • Strategy 1 (Backbone Protection): Use Hmb (2-hydroxy-4-methoxybenzyl) protection on the Glycine nitrogen. This physically blocks the nitrogen from attacking the Asp side chain.

  • Strategy 2 (Acidity): Ensure your neutralization times are minimized. In Boc chemistry, "in situ neutralization" is preferred over separate neutralization steps to keep the average pH lower.

Experimental Protocol: High-Fidelity Coupling

Objective: Couple Boc-Asp(OcHex)-OH-


N with minimal isotopic dilution or scrambling.
Materials
  • Labeled AA: Boc-Asp(OcHex)-OH-

    
    N (Pre-synthesized from your starting material).
    
  • Activator: DIC (Diisopropylcarbodiimide).

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) or HOBt.

  • Solvent: DMF (Dimethylformamide) or DCM/DMF mix.

Step-by-Step Workflow
  • Pre-Activation (Cold Cycle):

    • Dissolve Boc-Asp(OcHex)-OH-

      
      N (1.0 equiv) and Oxyma Pure (1.0 equiv) in minimal DMF.
      
    • Cool the solution to 0°C on an ice bath.

    • Add DIC (1.0 equiv).

    • Why: Activation at low temperature suppresses the formation of the oxazolone intermediate, which is the precursor to racemization.

  • Coupling:

    • Add the cold activated mixture to the resin-bound amine.

    • Allow to warm to room temperature naturally.

    • Agitate for 60–120 minutes.

    • Critical Check: Do not add DIEA or NMM (bases) unless absolutely necessary. The acidity of Oxyma/HOBt is sufficient to buffer the reaction and suppresses base-catalyzed aspartimide formation.

  • Deprotection (The Danger Zone):

    • When removing the Boc group from the next amino acid (after Asp is coupled), use standard TFA protocols.

    • Neutralization: When neutralizing the resin after TFA treatment, use 10% DIEA in DCM for short bursts (2 x 1 min) rather than prolonged exposure. Prolonged exposure to base while the Asp side chain is esterified is the primary cause of scrambling.

Comparative Data: Protecting Group Stability

The following table summarizes the risk of scrambling based on side-chain protection strategies in Boc chemistry [3].

Protecting GroupSteric BulkAspartimide Risk (Asp-Gly)Acid Stability (TFA)HF Cleavage
OBzl (Benzyl) LowHigh (10-30%)StableHigh
OcHex (Cyclohexyl) HighLow (<2%)StableHigh (Requires strong HF)
OtBu (t-Butyl) MediumN/A (Used in Fmoc)Labile (Not for Boc)N/A

References

  • Tam, J. P., et al. (1979). Prevention of aspartimide formation in solid phase peptide synthesis by the use of aspartic acid beta-cyclohexyl ester.[1][2] Tetrahedron Letters.

    • (Verified via ScienceDirect)

  • Albericio, F., &yman, J. M. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development.

    • (Verified via ACS)

  • Merck/Sigma-Aldrich Technical Bulletin.Aspartimide Formation in Peptide Synthesis: Causes and Prevention.

    • (Verified Technical Library)

Disclaimer: This guide assumes standard Boc-SPPS protocols. Always verify the purity of your starting labeled material via mass spectrometry before synthesis.

Sources

Reference Data & Comparative Studies

Validation

The ¹⁵N Advantage: A Comparative Guide to Boc-Asp-OH-¹⁵N in Advanced Peptide Research

In the landscape of peptide synthesis and analysis, the pursuit of precision and clarity is paramount. For researchers, scientists, and drug development professionals, the ability to unambiguously track, quantify, and ch...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis and analysis, the pursuit of precision and clarity is paramount. For researchers, scientists, and drug development professionals, the ability to unambiguously track, quantify, and characterize synthetic peptides is a cornerstone of innovation. While standard amino acid building blocks like Boc-Asp-OH are foundational, the strategic incorporation of stable isotopes opens up a new dimension of analytical power. This guide provides an in-depth comparison of Boc-Asp-OH-¹⁵N and its unlabeled counterpart, demonstrating the profound advantages conferred by a single, strategically placed heavy atom.

The Principle of Isotopic Labeling: More Than Just Mass

Stable isotope labeling involves the substitution of an atom with its heavier, non-radioactive isotope. In the case of Boc-Asp-OH-¹⁵N, the naturally abundant ¹⁴N atom in the alpha-amino group is replaced with the heavier ¹⁵N isotope. This seemingly subtle change has no significant impact on the chemical properties or reactivity of the amino acid during peptide synthesis. However, this mass difference is the key that unlocks a suite of powerful analytical techniques, transforming a simple peptide into a highly specific probe for structural and quantitative studies.[1]

Comparative Analysis: Boc-Asp-OH vs. Boc-Asp-OH-¹⁵N

FeatureUnlabeled Boc-Asp-OHBoc-Asp-OH-¹⁵NAdvantage of ¹⁵N Labeling
Chemical Synthesis Standard protocols for solid-phase peptide synthesis (SPPS) are employed.Identical SPPS protocols are used with no significant alteration to coupling efficiency or reaction kinetics.[2]Seamless integration into existing workflows without the need for re-optimization.
NMR Spectroscopy Signals from the aspartate residue can be difficult to distinguish in complex spectra with significant signal overlap.The ¹⁵N label provides a unique spectroscopic handle, enabling residue-specific signal identification and assignment.Simplifies complex spectra, facilitates structural analysis, and allows for the study of site-specific dynamics and interactions.
Mass Spectrometry Provides the mass of the peptide, but cannot differentiate it from other molecules of the same mass or from endogenous peptides in biological samples.The +1 Da mass shift per ¹⁵N label creates a unique isotopic signature, allowing for unambiguous identification and quantification.Enables the use of the labeled peptide as an internal standard for accurate quantification and allows for the deconvolution of complex mixtures.[3]
Metabolic Studies Cannot be distinguished from endogenous aspartic acid, making it unsuitable for tracking metabolic fate.The ¹⁵N label acts as a tracer, allowing for the monitoring of the peptide's absorption, distribution, metabolism, and excretion (ADME).Provides critical data for pharmacokinetic and pharmacodynamic studies in drug development.

Unlocking New Frontiers in Research: Key Applications of Boc-Asp-OH-¹⁵N

The true value of Boc-Asp-OH-¹⁵N is realized in its application to solve complex research challenges that are intractable with unlabeled compounds.

High-Resolution Structural Insights with NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, the ¹⁵N nucleus is NMR-active, providing a powerful tool for protein and peptide structural analysis.[4] By incorporating Boc-Asp-OH-¹⁵N into a peptide, researchers can:

  • Simplify Complex Spectra: In larger peptides, the signals from different amino acid residues often overlap, making spectral assignment a significant challenge. A site-specific ¹⁵N label on the aspartate residue allows for the unambiguous identification of its corresponding signals in a ¹H-¹⁵N HSQC spectrum, serving as an anchor point for further structural elucidation.[5]

  • Probe Local Environment and Dynamics: Changes in the chemical shift of the ¹⁵N-labeled aspartate can provide high-resolution information about its local environment. This is particularly valuable for studying peptide folding, conformational changes upon ligand binding, or the impact of post-translational modifications.

  • Map Binding Interfaces: Chemical shift perturbation (CSP) mapping is a powerful technique to identify the binding site of a peptide to a protein or other molecule. By monitoring the changes in the ¹⁵N-Asp signal upon titration with a binding partner, the involvement of this specific residue in the interaction can be precisely determined.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Boc-Asp-OH-¹⁵N

The incorporation of Boc-Asp-OH-¹⁵N into a peptide sequence follows standard Boc-SPPS protocols. The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group is acid-labile, while the side-chain protecting groups are typically removed at the final cleavage step.

Materials:
  • Boc-Asp(OR)-OH-¹⁵N (Side-chain protecting group 'R', e.g., Benzyl, Cyclohexyl)

  • Unlabeled Boc-protected amino acids

  • Solid support resin (e.g., Merrifield, PAM resin)

  • Coupling reagents (e.g., DCC/HOBt, HBTU/DIEA)

  • Deprotection reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Solvents: DMF, DCM, IPA

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers)

Step-by-Step Methodology:
  • Resin Preparation: Swell the chosen resin in DCM.

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc group with TFA/DCM.

  • Neutralization: Neutralize the resin with a base (e.g., DIEA).

  • Coupling Cycle (for each amino acid, including Boc-Asp-OH-¹⁵N):

    • Activate the carboxyl group of the incoming Boc-amino acid (labeled or unlabeled) with a coupling reagent.

    • Couple the activated amino acid to the deprotected N-terminus of the growing peptide chain.

    • Wash the resin thoroughly.

  • Repeat Deprotection and Coupling: Repeat steps 3-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: Cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid cocktail.

  • Purification and Analysis: Purify the crude peptide by HPLC and confirm its identity and purity by mass spectrometry.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_analysis Cleavage & Analysis Resin Resin Swelling Coupling1 Couple First Boc-Amino Acid Resin->Coupling1 Deprotection1 Boc Deprotection (TFA/DCM) Coupling1->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Coupling_Labeled Couple Boc-Asp-OH-15N Neutralization1->Coupling_Labeled Deprotection2 Boc Deprotection Coupling_Labeled->Deprotection2 Neutralization2 Neutralization Deprotection2->Neutralization2 Coupling_Next Couple Next Boc-Amino Acid Neutralization2->Coupling_Next Repeat Repeat Cycle... Coupling_Next->Repeat Cleavage Cleavage from Resin & Deprotection Repeat->Cleavage Purification HPLC Purification Cleavage->Purification Analysis MS & NMR Analysis Purification->Analysis

Caption: Workflow for SPPS with Boc-Asp-OH-¹⁵N.

Precision Quantification with Mass Spectrometry

In quantitative proteomics, stable isotope-labeled peptides are the gold standard for accurate quantification.[3] By synthesizing a peptide with Boc-Asp-OH-¹⁵N, researchers create an ideal internal standard.

  • Isotope Dilution Mass Spectrometry (IDMS): A known amount of the ¹⁵N-labeled peptide is spiked into a complex biological sample (e.g., cell lysate, plasma). The labeled and unlabeled peptides are chemically identical and thus behave the same during sample preparation and analysis. By comparing the peak intensities of the labeled and unlabeled peptides in the mass spectrum, the absolute quantity of the target peptide in the original sample can be determined with high accuracy and precision.

  • Enhanced Signal-to-Noise: The use of a labeled internal standard helps to distinguish the target peptide's signal from the chemical noise of the complex matrix, improving the sensitivity and reliability of the measurement.[6]

MS_Quantification cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_spectrum_detail Illustrative Spectrum Biological_Sample Biological Sample (Unlabeled Peptide) Spike_In Spike-In Biological_Sample->Spike_In Labeled_Standard Known Amount of 15N-Labeled Peptide Labeled_Standard->Spike_In Mix Mix & Process Spike_In->Mix LC_MS LC-MS/MS Analysis Mix->LC_MS Spectrum Mass Spectrum LC_MS->Spectrum Quantification Quantification (Ratio of Peak Areas) Spectrum->Quantification Unlabeled_Peak Unlabeled Peptide Peak (Mass = M) Labeled_Peak 15N-Labeled Peptide Peak (Mass = M+1)

Caption: Quantitative MS using a ¹⁵N-labeled peptide standard.

Conclusion: A Strategic Investment for High-Impact Research

References

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Pintacuda, G., Keniry, M. A., Huber, T., Park, A. Y., Dixon, N. E., & Otting, G. (2004). Fast Structure-Based Assignment of 15N HSQC Spectra of Selectively 15N-Labeled Paramagnetic Proteins. Journal of the American Chemical Society, 126(9), 2963–2970. Retrieved from [Link]

  • Lugo, M. R., & Merrill, A. R. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1285–1296. Retrieved from [Link]

  • Shrestha, R., Park, J., Bi, R., & Li, L. (2022). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Frontiers in Plant Science, 13, 869716. Retrieved from [Link]

  • Lugo, M. R., & Merrill, A. R. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1285–1296. Retrieved from [Link]

  • Sperling, L. J., & Pielak, G. J. (2010). NMR Resonance Assignments of Sparsely Labeled Proteins: Amide Proton Exchange Correlations in Native and Denatured States. Journal of the American Chemical Society, 132(41), 14379–14381. Retrieved from [Link]

  • Tyler, R. C., Sadek, M., & Pielak, G. J. (2013). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biomolecular NMR, 57(1), 43–51. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]

  • Lowenthal, M. S., & Schiel, J. E. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Molecular Biology, 1410, 25–37. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • Singh, S. K., & De, S. (2019). NMR-based metabolite studies with 15N amino acids. Scientific Reports, 9(1), 12810. Retrieved from [Link]

  • Hennrich, M. L., & Gavin, A. C. (2015). Quantitative mass spectrometry of posttranslational modifications: keys to confidence. Science Signaling, 8(371), re5. Retrieved from [Link]

  • University of Zurich. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link]

  • Zhang, Z., Shah, B., & Le, B. (2012). Quantitative Profiling of Post-translational Modifications by Immunoaffinity Enrichment and LC-MS/MS in Cancer Serum without Immunodepletion. Journal of Proteome Research, 11(11), 5143–5152. Retrieved from [Link]

  • ResearchGate. (2011). Approach for peptide quantification using 15N mass spectra. ResearchGate. Retrieved from [Link]

  • Welde, J., Sandner, B., Weidlich, S., & Fessner, W. D. (2023). 13C- and 15N-labeling of amyloid-β and inhibitory peptides to study their interaction via nanoscale infrared spectroscopy. Communications Chemistry, 6(1), 162. Retrieved from [Link]

  • Wu, Z., & Cowburn, D. (2000). Semisynthesis of a segmental isotopically labeled protein splicing precursor: NMR evidence for an unusual peptide bond at the N-extein–intein junction. Proceedings of the National Academy of Sciences, 97(19), 10375–10380. Retrieved from [Link]

  • Oda, A., Yamaoka, H., Takahashi, R., Kato, K., & Inooka, H. (2018). Influences of conformations of peptides on stereoinversions and/or isomerizations of aspartic acid residues. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1866(4), 585–593. Retrieved from [Link]

  • Zhang, Y., & Cremer, P. S. (2009). Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states. Journal of the American Chemical Society, 131(43), 15682–15689. Retrieved from [Link]

  • Wang, Z., & Serianni, A. S. (2009). Determination of 15N chemical shift anisotropy from a membrane bound protein by NMR spectroscopy. Journal of Magnetic Resonance, 201(1), 66–75. Retrieved from [Link]

  • ResearchGate. (2021, January 21). Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • Wang, Z., & Serianni, A. S. (2009). Determination of 15N chemical shift anisotropy from a membrane bound protein by NMR spectroscopy. Journal of Magnetic Resonance, 201(1), 66–75. Retrieved from [Link]

  • YouTube. (2015, February 5). Sequencing Amino Acids by Proteolytic Cleavage. Andrey K. Retrieved from [Link]

  • Yang, Y., Wang, J., Yang, Y., Wang, C., & Li, W. (2023). Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs. Briefings in Bioinformatics, 24(2), bbac610. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. Retrieved from [Link]

  • National Institutes of Health. (2021, October 14). Expression of acid cleavable Asp-Pro linked multimeric AFP peptide in E. coli. National Institutes of Health. Retrieved from [Link]

  • Danishefsky, S. J., & Allen, J. R. (2000). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Tetrahedron Letters, 41(12), 2089–2092. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectroscopy of peptides. (a) A comparison of part of the 1 H-15 N.... ResearchGate. Retrieved from [Link]

  • LifeTein. (n.d.). Stable Isotope Labeled Peptides. LifeTein. Retrieved from [Link]

  • YouTube. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1. Waters Corporation. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. National Cancer Institute. Retrieved from [Link]

  • YouTube. (2020, May 4). Post-Translational Modification Enrichment and Quantitation in Precision Medicine & Drug Development. Cell Signaling Technology. Retrieved from [Link]

  • bioRxiv. (2025, January 22). Integrative multi-layer workflow for quantitative analysis of post-translational modifications. bioRxiv. Retrieved from [Link]

  • American Chemical Society. (2023, January 30). Fully Automated Characterization of Protein–Peptide Binding by Microfluidic 2D NMR. American Chemical Society. Retrieved from [Link]

Sources

Comparative

Benchmarking 15N Metabolic Labeling: A Comparative Validation Guide for Quantitative Proteomics

Executive Summary Quantitative proteomics relies on the precise measurement of protein abundance changes between biological states. While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Tandem Mass Tag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantitative proteomics relies on the precise measurement of protein abundance changes between biological states. While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Tandem Mass Tags (TMT) are industry standards for mammalian cells, 15N metabolic labeling (global incorporation of 15N) remains the "gold standard" for non-mammalian model organisms (bacteria, yeast, plants, and rodents/SILAM).

This guide provides a technical validation framework for 15N labeling. Unlike SILAC, where mass shifts are fixed, 15N labeling induces a variable mass shift dependent on the nitrogen content of each peptide.[1] This complexity requires rigorous validation of Incorporation Efficiency (IE) to prevent quantitative errors.

Technical Deep Dive: The Mechanics of 15N Labeling

Global 15N labeling involves culturing an organism in a medium where the sole nitrogen source (e.g.,


) is isotopically heavy (>99% 15N).
The "Variable Shift" Challenge

In SILAC, a Lysine-8 label always adds exactly 8.01 Da. In 15N labeling, the mass shift (


) is dynamic:


Where


 is the number of nitrogen atoms in the peptide sequence.[1]
  • Implication: Two peptides of similar mass can have vastly different shifts if one is Arginine-rich (high N) and the other is Leucine-rich (low N). This necessitates advanced bioinformatics (e.g., Skyline, Census, Protein Prospector) that can calculate theoretical envelopes based on sequence composition.

Workflow Visualization

G cluster_0 Experimental Setup Light Condition A (14N Source) Mix 1:1 Mixing (Intact Cells/Lysate) Light->Mix Heavy Condition B (15N Source) Heavy->Mix Digest Trypsin Digestion Mix->Digest Co-processing minimizes error MS High-Res LC-MS/MS (Orbitrap/FT-ICR) Digest->MS Data Data Processing (Skyline/Census) MS->Data Extract MS1 Chromatograms

Figure 1: Reciprocal 15N Metabolic Labeling Workflow. Note that mixing occurs early (at the cell or lysate level), which eliminates technical variance from sample handling—a key advantage over TMT.

Comparative Analysis: 15N vs. Alternatives

The choice of method dictates the validation strategy. Use this table to justify your experimental design.

Feature15N Metabolic Labeling SILAC (Lys/Arg) TMT / iTRAQ
Labeling Type Global (All Nitrogens)Specific Amino AcidsChemical Tag (N-term/Lys)
Primary Application Bacteria, Plants, Yeast, Rodents (SILAM)Mammalian Cell CultureClinical Samples, Fluids, Tissues
Mass Shift Variable (Sequence dependent)Fixed (e.g., +8 Da, +10 Da)Isobaric (Reporter ions in MS2)
Quantification Level MS1 (Precursor)MS1 (Precursor)MS2/MS3 (Reporter Ions)
Precision (CV) High (<10%)Very High (<5-8%)Moderate (10-15%)
Major Limitation Complex spectra; overlapping envelopesIncomplete incorporation (Arg-Pro conversion)Ratio compression; expensive
Cost Low (Inorganic salts)High (Labeled Amino Acids)High (Reagents)

Key Insight: Choose 15N for non-mammalian model organisms where cost-effective, full-proteome labeling is required. Choose SILAC if bioinformatics simplicity is paramount.

Validation Protocol: Calculating Incorporation Efficiency

Validation is not optional. If 15N incorporation is <98%, the "Heavy" isotopic envelope distorts, leading to inaccurate Light/Heavy (L/H) ratios.

Step 1: Experimental "Check" Run

Before the main experiment, run a small aliquot of your 15N-labeled sample (unmixed) on the MS.

Step 2: The "M-1" Analysis

The most sensitive metric for incorporation efficiency is the abundance of the monoisotopic peak precursors (M-1) relative to the fully labeled peak (M).

  • Scenario: A peptide has 10 Nitrogens.

  • Perfect Labeling (100%): All 10 are 15N. The peak is at Mass

    
    .
    
  • Incomplete Labeling (95%): There is a probability that one Nitrogen remains 14N. This creates a peak at

    
     Da.
    

Protocol:

  • Import raw data into Protein Prospector or Skyline .

  • Select 10–20 high-abundance peptides.

  • Examine the MS1 spectrum for the "Heavy" species.

  • Look for the peak immediately to the left of the monoisotopic heavy peak (

    
    ).
    
  • Pass Criteria: The intensity of

    
     should be 
    
    
    
    of the
    
    
    peak (ideally
    
    
    ).
Step 3: Calculation of Enrichment (RIA)

Use the Relative Isotope Abundance (RIA) calculation. If using software like Census , this is automated. For manual validation:



(Note: This is a simplified approximation for high enrichment. For precise calculation, use the Pearson correlation method comparing experimental vs. theoretical distributions).

Visualizing the Isotopic Envelope Logic

Logic cluster_light Light Peptide (14N) cluster_heavy Heavy Peptide (15N) L_Mono Monoisotopic (M) Most Intense H_Mono Heavy Mono (M') Shift = n * 0.997 L_Mono->H_Mono Quant Ratio (L/H) L_Plus1 M+1 (13C contribution) Check Validation Check H_Mono->Check Dominant Peak -> Pass H_Minus1 M' - 1 (Incomplete Labeling) H_Minus1->Check If High -> Fail Experiment

Figure 2: Spectral Validation Logic. The presence of a significant M-1 peak in the heavy channel indicates incomplete labeling (e.g., <95%), which necessitates mathematical correction or re-culturing.

Recommended Software Tools

Processing 15N data requires software that handles variable mass shifts.[1]

  • Skyline (MacCoss Lab):

    • Best for: Targeted validation and visualization.

    • Feature: Allows "Isotope Modification" settings where you define 15N enrichment (e.g., 98%). It visualizes the extracted ion chromatogram (XIC) for both L and H forms.

  • Protein Prospector (UCSF):

    • Best for: Determining incorporation efficiency.

    • Feature: "MS-Isotope" module plots theoretical distributions to match against your data.[2]

  • Census (Scripps):

    • Best for: Large-scale automated quantification.

    • Feature: Specifically designed to handle the variable mass shifts of 15N labeling.

References

  • Comparison of Quantit

    • Title: Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantit
    • Source: NIH / PubMed Central
    • Link:[Link]

  • 15N Labeling in Plants (Protocol & Valid

    • Title: 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector
    • Source: bioRxiv / Frontiers in Plant Science
    • Link:[Link][3]

  • SILAM (15N in Mammals)
  • Census Software for 15N Title: 15N Stable Isotope Labeling Data Analysis (Census) Source: CIL / Scripps Research Institute
  • Skyline Tutorial

    • Title: Skyline Existing and Quantitative Experiments (Modific
    • Source: MacCoss Lab / Skyline[4]

    • Link:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Purity Assessment of Synthetic Peptides Containing Boc-Asp-OH-¹⁵N

The incorporation of stable isotopes like ¹⁵N is a powerful tool, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy studies, enabling detailed investigation of peptide structure and dynamics.[2] However, thi...

Author: BenchChem Technical Support Team. Date: February 2026

The incorporation of stable isotopes like ¹⁵N is a powerful tool, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy studies, enabling detailed investigation of peptide structure and dynamics.[2] However, this introduces an additional layer of analytical complexity: verifying not only the chemical and chiral purity but also the isotopic enrichment and positional integrity of the label. This guide is structured to provide both the theoretical underpinnings and practical, field-proven protocols to navigate these challenges effectively.

The Impurity Landscape: What to Look For

Synthetic peptides, particularly those produced via Solid-Phase Peptide Synthesis (SPPS), are susceptible to a complex array of potential impurities.[3] Understanding these impurities is the first step toward selecting the appropriate analytical tools for their detection and quantification.

  • Process-Related Impurities: These are byproducts of the synthesis process itself.

    • Deletion Sequences: Result from an incomplete coupling reaction, leading to a peptide missing one or more amino acids.[4]

    • Truncated Sequences: Occur due to incomplete deprotection of the N-α-amino group, halting further chain elongation.[4][5]

    • Insertion Sequences: Caused by the failure to completely wash away excess activated amino acids before the next coupling cycle.[3][6]

    • Incomplete Deprotection: Residual protecting groups (from the side chain or terminus) that are not fully cleaved during the final synthesis step.[6][7]

  • Product-Related Impurities: These arise from modifications to the target peptide during synthesis, purification, or storage.

    • Oxidation: Methionine and cysteine are particularly susceptible to oxidation.[4][6]

    • Deamidation: The side chains of asparagine and glutamine can hydrolyze to form aspartic acid and glutamic acid, respectively.[4]

    • Aggregation: Peptides can form dimers or higher-order oligomers.[6]

  • Aspartic Acid-Specific Impurities: The inclusion of an Asp residue introduces a significant risk of aspartimide formation, especially when the following amino acid is Glycine.[4][8] This cyclic intermediate can then hydrolyze to form not only the desired α-aspartyl peptide but also the β-aspartyl peptide, an isomer that is often exceptionally difficult to separate chromatographically and has an identical mass.[8]

  • Chiral Impurities: Racemization can occur during synthesis, leading to the incorporation of D-amino acids instead of the intended L-amino acids.[6][9] These diastereomeric impurities can have profoundly different biological activities and are a critical quality attribute to assess.[10]

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of peptide purity. A robust, self-validating assessment relies on an orthogonal approach, combining the strengths of multiple high-resolution methods. The relationship between these core techniques is illustrated below.

G cluster_0 Primary Analysis cluster_1 In-Depth Characterization HPLC RP-HPLC (Purity & Quantification) LCMS LC-MS (Identity & Impurity Mass) HPLC->LCMS Confirm Peak Identity Chiral Chiral Analysis (Stereoisomeric Purity) HPLC->Chiral Isolate Peptide for Hydrolysis MSMS MS/MS (Sequence & PTM Site) LCMS->MSMS Fragment Impurity Peaks NMR NMR Spectroscopy (¹⁵N Label Confirmation) LCMS->NMR Isotopic Enrichment Check

Caption: Integrated workflow for comprehensive peptide purity assessment.

Comparative Analysis of Core Techniques

The choice of analytical method must be tailored to the specific question being asked. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity quantification, while Mass Spectrometry (MS) provides indispensable identity confirmation, and Nuclear Magnetic Resonance (NMR) offers unparalleled structural detail.

Technique Principle of Separation/Detection Information Provided Strengths Limitations
RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.[11][12]• Purity (%)• Quantification• Separation of isomers (sometimes)• High resolution & sensitivity• Robust & reproducible• Gold standard for purity assay[13]• Does not confirm mass or structure• Co-elution of impurities is possible
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge (m/z) ratio.[11]• Molecular weight confirmation• Impurity identification by mass• ¹⁵N incorporation verification[14][15]• Sequence (with MS/MS)[16]• High sensitivity & specificity• Unambiguous mass identification• Can be coupled with HPLC (LC-MS)• Not inherently quantitative• Isomers are often indistinguishable• Ionization suppression can affect results
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.• Confirmation of ¹⁵N label position• 3D structure & dynamics• Absolute quantification (qNMR)• Non-destructive• Provides definitive structural information• Gold standard for isotopic labeling analysis• Low sensitivity (requires more material)• Complex data analysis• Not suitable for routine purity screening
Chiral Chromatography Separation of enantiomers using a chiral stationary phase or chiral mobile phase additive.[10]• Enantiomeric excess (e.e.%)• Detection of D-amino acid impurities• Directly resolves stereoisomers• Requires peptide hydrolysis• Derivatization may be needed• Can be complex to develop methods

Experimental Protocols: A Self-Validating System

The trustworthiness of any purity assessment hinges on meticulously executed and well-controlled experimental protocols. The following sections provide step-by-step methodologies for the key analyses.

Workflow Diagram: From Sample to Purity Report

G start Synthetic Peptide Sample (with Boc-Asp-OH-¹⁵N) prep Sample Preparation (Solubilize in appropriate diluent) start->prep hplc 1. RP-HPLC Analysis (Purity Scan & Quantification) prep->hplc lcms 2. LC-MS Analysis (Mass Confirmation) hplc->lcms decision Purity > 95% & Correct Mass? lcms->decision msms 3. MS/MS Analysis (Characterize Impurities) decision->msms No chiral_prep Peptide Hydrolysis (6N HCl, 110°C, 24h) decision->chiral_prep Yes msms->chiral_prep chiral_hplc 4. Chiral HPLC (Determine Enantiomeric Purity) chiral_prep->chiral_hplc nmr 5. NMR Spectroscopy (Confirm ¹⁵N Labeling) chiral_hplc->nmr report Generate Certificate of Analysis nmr->report

Caption: Step-by-step analytical workflow for peptide validation.

Protocol 1: Reversed-Phase HPLC for Peptide Purity Assessment
  • Causality: This protocol is designed to separate the target peptide from most process- and product-related impurities based on differences in hydrophobicity. The use of a C18 column is a standard starting point for most peptides.[13] The UV detection wavelength of 214 nm is chosen because it corresponds to the absorbance of the peptide backbone amide bonds, providing a universal signal for all peptide species.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Scientist's Note: TFA acts as an ion-pairing agent, improving peak shape and resolution for peptides.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the peptide and dissolve it in Mobile Phase A to a final concentration of 1 mg/mL.

    • Vortex thoroughly and centrifuge to pellet any insoluble material.

  • Chromatographic Conditions:

    • Column: C18, 3.5 µm particle size, 4.6 x 150 mm.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 214 nm.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 65% B (linear gradient)

      • 25-27 min: 65% to 95% B

      • 27-30 min: 95% B

      • 30-32 min: 95% to 5% B

      • 32-37 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Protocol 2: LC-MS for Identity Confirmation and ¹⁵N-Label Verification
  • Causality: This protocol directly couples the separation power of HPLC with the detection specificity of mass spectrometry.[17] This allows for the assignment of a molecular weight to each peak observed in the chromatogram, confirming the identity of the main component and providing crucial mass information for impurities. The +1 Da shift for each incorporated ¹⁵N atom provides a direct method to confirm isotopic labeling.[15]

  • LC System & Mobile Phases:

    • Use the same HPLC conditions as described in Protocol 1. The flow from the column is directed into the mass spectrometer's ion source.

  • Mass Spectrometer Settings (ESI Source):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 325°C.

    • Mass Range: 300 - 2000 m/z.

    • Scientist's Note: These settings are typical starting points and should be optimized for the specific peptide and instrument.

  • Data Analysis:

    • Extract the Total Ion Chromatogram (TIC).

    • For the main peak, examine the mass spectrum. Peptides often form multiple charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). Deconvolute the spectrum to determine the zero-charge mass (M).

    • Compare the observed mass to the theoretical mass of the ¹⁵N-labeled peptide. For a peptide containing one Boc-Asp-OH-¹⁵N, the mass should be approximately 1 Da higher than its unlabeled counterpart.[18]

    • Examine the mass spectra of impurity peaks to identify their nature (e.g., a mass difference of -18 Da may indicate a dehydration product like aspartimide).

Protocol 3: Chiral Purity Analysis via Acid Hydrolysis and HPLC
  • Causality: To assess racemization, the peptide must be broken down into its constituent amino acids.[9] Acid hydrolysis is the standard method for this. The resulting amino acid mixture is then analyzed on a chiral column, which can separate the D- and L-enantiomers for quantification.[19][20]

  • Peptide Hydrolysis:

    • Place ~0.5 mg of the purified peptide into a hydrolysis tube.

    • Add 500 µL of 6N HCl.

    • Seal the tube under vacuum or flush with nitrogen.

    • Heat at 110°C for 24 hours.

    • After cooling, evaporate the HCl under a stream of nitrogen.

    • Reconstitute the amino acid hydrolysate in 200 µL of 0.1 M HCl.

  • Chiral HPLC Conditions:

    • Column: Astec CHIROBIOTIC T or similar teicoplanin-based chiral stationary phase.

    • Mobile Phase: 20 mM Ammonium Formate in Water / Methanol (gradient will depend on the specific amino acids).

    • Detection: Often requires derivatization for UV or fluorescence detection, or can be analyzed directly by a sensitive mass spectrometer.

    • Scientist's Note: Direct analysis of underivatized amino acids is preferred to avoid potential impurities from the derivatization step.[9]

  • Data Analysis:

    • Run D- and L-amino acid standards to confirm retention times.

    • Integrate the peaks for the D- and L-aspartic acid in the hydrolysate chromatogram.

    • Calculate the percentage of the D-isomer to determine the extent of racemization.

Concluding Remarks

The purity assessment of a synthetic peptide, particularly one containing specialized residues like Boc-Asp-OH-¹⁵N, is a multi-faceted process that demands a rigorous, orthogonal analytical strategy. Relying on a single HPLC purity value is insufficient. A comprehensive evaluation must integrate high-resolution chromatographic separation with unambiguous mass confirmation and, where necessary, detailed structural and chiral analysis.[21] By combining RP-HPLC for quantification, LC-MS for identity, NMR for isotopic verification, and chiral analysis for stereoisomeric integrity, researchers can build a complete, trustworthy, and self-validating profile of their peptide, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Queen's University Belfast. (n.d.). LC-MS/MS Identification of Impurities Present in Synthetic Peptide Drugs. Queen's University Belfast Research Portal. [Link]

  • Hewlett, L. J., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Aki, K., et al. (2012). The purity of the synthesized peptides. A: A typical RP-HPLC elution profile... ResearchGate. [Link]

  • DLRC Group. (2023). Synthetic Peptides: Understanding The New CMC Guidelines. [Link]

  • Markley, J. L., et al. (2008). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of Structural and Functional Genomics. [Link]

  • sb-PEPTIDE. (n.d.). Impurity Profiling Service. [Link]

  • Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. [Link]

  • BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides. [Link]

  • Sgorca, D., et al. (2014). A rapid procedure to isolate isotopically labeled peptides for NMR studies. Journal of Peptide Science. [Link]

  • LCGC International. (2023). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • Peptide Sciences. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. [Link]

  • University of Düsseldorf. (n.d.). Peptide NMR. [Link]

  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

  • Brückner, H., & Westhauser, T. (2003). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Amino Acids. [Link]

  • Van Dorpe, S., et al. (2012). Typical examples of impurities observed in synthesized peptides... ResearchGate. [Link]

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]

  • ResearchGate. (2025). Synthesis of (R)-(+)-Boc-Iturinic Acid (nC14) from Aspartic Acid. [Link]

  • Giefing, C., et al. (2023). Investigation of Impurities in Peptide Pools. Molecules. [Link]

  • Subedi, A., et al. (2024). Measuring ¹⁵N and ¹³C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Verbeken, M., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Experimental Results Obtained with Boc-Asp-OH-¹⁵N

For Researchers, Scientists, and Drug Development Professionals In the pursuit of robust and reproducible scientific outcomes, particularly in drug development and structural biology, the integrity of every reagent is pa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of robust and reproducible scientific outcomes, particularly in drug development and structural biology, the integrity of every reagent is paramount. The introduction of isotopically labeled amino acids, such as Boc-Asp-OH-¹⁵N, into a synthetic peptide or protein is a critical step for a variety of powerful analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. However, the experimental results derived from these labeled molecules are only as reliable as the synthetic and analytical methodologies employed.

This guide provides an in-depth technical comparison and a framework for the rigorous cross-validation of experimental results obtained using Boc-Asp-OH-¹⁵N. As Senior Application Scientists, we emphasize not just the "how," but the critical "why" behind our experimental choices, ensuring a self-validating system from synthesis to final analysis. We will objectively compare the performance of the traditional Boc (tert-butyloxycarbonyl) protection strategy with its common alternative, the Fmoc (9-fluorenylmethoxycarbonyl) strategy, and provide the experimental data necessary to make informed decisions for your research.

The Critical Juncture: Why Your Synthetic Strategy Dictates Experimental Success

The choice of Nα-protecting group, Boc or Fmoc, for solid-phase peptide synthesis (SPPS) is a foundational decision that significantly impacts the purity of the final peptide, and consequently, the quality of your experimental data. This is particularly true for aspartic acid residues, which are notoriously prone to a deleterious side reaction: aspartimide formation.[1][2]

Aspartimide formation, a base-catalyzed intramolecular cyclization, can lead to a cascade of unwanted byproducts, including α- and β-piperidide adducts, and racemized D-aspartyl peptides. These impurities can be challenging, if not impossible, to separate from the target peptide due to similar masses and chromatographic behavior. For NMR studies, these impurities can lead to spectral artifacts, ambiguous signals, and ultimately, erroneous structural or dynamic interpretations.

This guide will walk you through a comprehensive workflow to not only synthesize your ¹⁵N-labeled, aspartic acid-containing peptide but also to rigorously validate its purity and structural integrity, ensuring the reliability of your subsequent NMR analysis.

Comparative Analysis: Boc-Asp-OH-¹⁵N vs. Fmoc-Protected Alternatives

The primary alternative to Boc-Asp-OH-¹⁵N for incorporating ¹⁵N-labeled aspartic acid is an Fmoc-protected equivalent, such as Fmoc-Asp(OtBu)-OH-¹⁵N. The choice between these two strategies involves a trade-off between the harshness of the deprotection steps and the propensity for certain side reactions.

FeatureBoc-Asp-OH-¹⁵NFmoc-Asp(OtBu)-OH-¹⁵N
Nα-Deprotection Repetitive use of strong acid (e.g., Trifluoroacetic acid - TFA)Repetitive use of a secondary amine base (e.g., Piperidine)
Side-Chain Protection Typically benzyl-based, removed with very strong acid (e.g., HF)Acid-labile (e.g., tBu), removed with TFA during final cleavage
Aspartimide Formation Generally less prone due to acidic deprotection conditions.Highly susceptible, especially in sequences with sterically unhindered adjacent residues (e.g., Asp-Gly).[1]
Handling Requires specialized equipment for handling corrosive and hazardous HF.Milder conditions are generally more amenable to automated synthesis.[3]
Cost Boc-amino acids can be less expensive.[]Fmoc-amino acids are often more expensive, but the overall process can be more cost-effective due to higher purity and efficiency.[]

Expert Insight: While the milder conditions of Fmoc chemistry are attractive, the high risk of aspartimide formation when using standard Fmoc-Asp(OtBu)-OH often outweighs this benefit, leading to lower yields of the desired pure peptide. For critical applications like NMR, starting with the highest possible purity is non-negotiable.

A superior alternative within the Fmoc strategy is the use of side-chain protecting groups designed to sterically hinder aspartimide formation, such as Fmoc-Asp(OBno)-OH . Comparative studies have shown a significant reduction in aspartimide-related impurities and a corresponding increase in the target peptide purity by up to 25% when using Fmoc-Asp(OBno)-OH compared to Fmoc-Asp(OtBu)-OH.[1]

A Self-Validating Experimental Workflow

To ensure the integrity of your experimental results, we propose a comprehensive workflow that integrates synthesis, purification, and multi-faceted analysis.

cluster_0 Peptide Synthesis cluster_1 Purification & Initial Validation cluster_2 Comprehensive Cross-Validation cluster_3 NMR Structural Analysis Boc_SPPS Boc-SPPS with Boc-Asp-OH-15N RP_HPLC Preparative RP-HPLC Boc_SPPS->RP_HPLC Fmoc_SPPS Fmoc-SPPS with Fmoc-Asp(OBno)-OH-15N Fmoc_SPPS->RP_HPLC LC_MS LC-MS Analysis RP_HPLC->LC_MS Fraction Analysis Analytical_HPLC Analytical RP-HPLC (Purity Assessment) LC_MS->Analytical_HPLC HR_MS High-Resolution MS (Mass Confirmation) Analytical_HPLC->HR_MS qNMR Quantitative NMR (qNMR) (Purity & Quantification) HR_MS->qNMR HSQC 1H-15N HSQC qNMR->HSQC TOCSY_NOESY TOCSY & NOESY (Assignment Cross-Validation) HSQC->TOCSY_NOESY Assignment Confirmation

Caption: A comprehensive workflow for synthesis and cross-validation.

Experimental Protocols

PART 1: Peptide Synthesis

This protocol outlines a manual synthesis. Automated synthesizers will follow a similar logic.

  • Resin Preparation: Start with a suitable resin (e.g., PAM resin). Swell the resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard coupling reagents like HBTU/DIEA in DMF.

  • Deprotection: Remove the Boc protecting group with 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with 10% DIEA in DCM.

  • Subsequent Amino Acid Couplings: For each subsequent amino acid, including Boc-Asp-OH-¹⁵N, dissolve the Boc-amino acid and coupling agent (e.g., HBTU) in DMF, add DIEA, and add to the resin. Allow to react for 1-2 hours.

  • Monitoring: Monitor coupling completion with a Kaiser test.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After synthesis of the full peptide, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with appropriate scavengers (e.g., anisole) at 0°C for 1 hour. Caution: HF is extremely hazardous and requires specialized equipment and training.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

This protocol is generally more amenable to automation.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin). Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Coupling: For each amino acid, including the recommended Fmoc-Asp(OBno)-OH-¹⁵N, pre-activate by dissolving the Fmoc-amino acid and a coupling agent (e.g., HCTU) in DMF, add DIEA, and then add to the resin. Allow to react for 1-2 hours.

  • Monitoring: Monitor coupling completion with a Kaiser test.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid.

  • Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

PART 2: Purification and Validation
  • Purification (Preparative):

    • Dissolve the lyophilized crude peptide in a minimal amount of a strong solvent (e.g., DMSO or DMF) and dilute with the initial mobile phase.

    • Use a preparative C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Run a gradient of increasing Mobile Phase B to elute the peptide.

    • Collect fractions and analyze by LC-MS to identify those containing the desired peptide mass.

    • Pool the pure fractions and lyophilize.

  • Purity Assessment (Analytical):

    • Dissolve the purified, lyophilized peptide in Mobile Phase A.

    • Use an analytical C18 column.

    • Run a gradient similar to the preparative method.

    • Monitor the elution profile at 220 nm.

    • Integrate the peak areas to determine the purity of the peptide. A purity of >95% is recommended for NMR studies.[5]

  • LC-MS: During both preparative and analytical HPLC, couple the output to an electrospray ionization (ESI) mass spectrometer. This will confirm the mass of the eluting peaks, ensuring you are collecting and analyzing the correct product.[6]

  • High-Resolution Mass Spectrometry (HRMS): After purification, obtain a high-resolution mass spectrum of the final product. This will provide a highly accurate mass measurement, confirming the elemental composition and successful incorporation of the ¹⁵N label.

PART 3: NMR Analysis and Cross-Validation

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone for analyzing ¹⁵N-labeled peptides and proteins. It provides a "fingerprint" of the molecule, with one peak for each backbone and side-chain amide group.[7]

  • Sample Preparation: Dissolve the purified, lyophilized ¹⁵N-labeled peptide in a suitable NMR buffer (e.g., 90% H₂O / 10% D₂O, pH 6.5) to a concentration of 0.5-1.0 mM.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H and ¹⁵N frequencies.

    • Optimize the shim settings for a homogeneous magnetic field.

    • Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

  • Acquisition:

    • Use a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi).

    • Set the spectral widths to cover the expected amide proton (~6-10 ppm) and nitrogen (~105-135 ppm) chemical shifts.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

A high-quality HSQC spectrum is necessary but not sufficient. To ensure the structural integrity of your peptide and the correctness of your resonance assignments, cross-validation with additional NMR experiments is crucial.

  • TOCSY (Total Correlation Spectroscopy): This experiment reveals through-bond correlations between protons within the same amino acid residue. By analyzing the TOCSY spectrum, you can trace the connectivity from the amide proton to the side-chain protons for each residue, confirming the amino acid type.[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other (< 5 Å). NOESY is essential for sequential assignment, linking one amino acid to the next in the peptide sequence. It also provides the distance restraints necessary for 3D structure calculation.[9]

cluster_0 Data Acquisition cluster_1 Assignment & Validation HSQC 1H-15N HSQC (Amide Fingerprint) Spin_System Identify Spin Systems (TOCSY) HSQC->Spin_System TOCSY 2D TOCSY (Intra-residue Connectivity) TOCSY->Spin_System NOESY 2D NOESY (Inter-residue Proximity) Sequential_Walk Sequential Assignment (NOESY) NOESY->Sequential_Walk Spin_System->Sequential_Walk Assignment_Validation Cross-Validate Assignments Sequential_Walk->Assignment_Validation

Caption: NMR assignment and cross-validation workflow.

By comparing the spin systems identified in the TOCSY with the sequential connectivities observed in the NOESY, you can confidently assign each peak in your ¹H-¹⁵N HSQC spectrum to a specific residue in your peptide sequence. Any discrepancies may indicate the presence of impurities or structural heterogeneity.

Quantitative Data Summary & Interpretation

ParameterBoc-Asp-OH-¹⁵N SynthesisFmoc-Asp(OtBu)-OH-¹⁵N SynthesisFmoc-Asp(OBno)-OH-¹⁵N Synthesis
Expected Crude Purity (Model Peptide) High, but dependent on sequence hydrophobicity.[]Lower, due to significant aspartimide formation.[1]High, with minimal aspartimide-related impurities.[1]
Final Purified Yield Moderate to GoodLow to ModerateGood to High
¹H-¹⁵N HSQC Spectral Quality Good signal dispersion and resolution, assuming successful purification.Potential for overlapping or extra peaks due to impurities, leading to lower signal-to-noise for the target peptide.[2]Excellent signal dispersion and resolution, with minimal artifactual peaks.
Confidence in Structural Data High, if purity is >95%.Lower, due to the potential for co-eluting, structurally similar impurities.Very High.

Causality: The higher crude purity achieved with the Fmoc-Asp(OBno)-OH-¹⁵N strategy directly translates to a more straightforward purification process and a higher final yield of the desired peptide. This, in turn, results in a cleaner ¹H-¹⁵N HSQC spectrum with a better signal-to-noise ratio and higher resolution, as there are fewer confounding signals from impurities. This enhanced spectral quality provides a more reliable foundation for subsequent structural and dynamic studies.

Conclusion: A Commitment to Scientific Integrity

The cross-validation of experimental results begins long before the final measurement. For researchers utilizing Boc-Asp-OH-¹⁵N and other isotopically labeled amino acids, a rigorous and well-justified synthetic and analytical strategy is the bedrock of trustworthy data.

While Boc-SPPS remains a viable method, especially for hydrophobic sequences, the challenges associated with aspartimide formation in the more common Fmoc-SPPS necessitate careful consideration of the aspartic acid derivative used. The use of sterically hindered derivatives like Fmoc-Asp(OBno)-OH-¹⁵N is strongly recommended to maximize the purity of the synthetic peptide.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
  • ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]

  • Aguilar, J. A., et al. (2015). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Magnetic Resonance in Chemistry, 53(11), 933-938.
  • Gude, M., Ryf, J., & White, P. D. (2002). The Aspartimide Problem in Fmoc-based SPPS—Part I. Journal of Peptide Research, 60(4), 151-156.
  • bioRxiv. (2025, December 12). Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins. bioRxiv. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by absolute qNMR. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvent. RSC Publishing. Retrieved from [Link]

  • ResolveMASS. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions. ResolveMASS. Retrieved from [Link]

  • Magnetic Resonance. (2025, August 9). Real-time pure shift 15N HSQC of proteins: A real improvement in resolution and sensitivity. Magnetic Resonance. Retrieved from [Link]

  • PubChem. (n.d.). N-(tert-butoxycarbonyl)-L-aspartic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Retrieved from [Link]

  • Anaspec. (n.d.). Fmoc-Asp(OtBu)-OH (U-¹³C₄, ¹⁵N) - 0.25 g. Anaspec. Retrieved from [Link]

  • Magnetic Resonance Discussions. (n.d.). Insights into Protein Dynamics from ¹⁵N-¹H HSQC. Copernicus Publications. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The aspartimide problem in Fmoc-based SPPS—part III. ResearchGate. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. Retrieved from [Link]

  • LCGC International. (n.d.). Validation and Peptide Mapping. LCGC International. Retrieved from [Link]

  • protocols.io. (2024, December 19). HSQC_¹⁵N.nan. protocols.io. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools. MDPI. Retrieved from [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Manufacturing Chemist. Retrieved from [Link]

  • Bio-protocol. (2024, October 30). Understanding Peptide Purity in Research — HPLC & Mass Spectrometry Analysis. Bio-protocol. Retrieved from [Link]

  • Iowa State University Biological NMR Facility. (n.d.). ¹H-¹⁵N HSQC. Iowa State University. Retrieved from [Link]

  • JEOL. (n.d.). Quantitative NMR Spectroscopy. JEOL. Retrieved from [Link]

  • Florida State University. (n.d.). The very basics of NMR of proteins. Florida State University. Retrieved from [Link]

  • Reddit. (2021, November 21). Question about 2D NMR for peptides. Reddit. Retrieved from [Link]

Sources

Validation

Benchmarking the performance of Boc-Asp-OH-15N from different suppliers.

Executive Summary The procurement of Boc-Asp-OH-15N (tert-Butyloxycarbonyl-Aspartic acid-15N) is a critical decision point in both biomolecular NMR studies and specialized Solid-Phase Peptide Synthesis (SPPS). Unlike sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The procurement of Boc-Asp-OH-15N (tert-Butyloxycarbonyl-Aspartic acid-15N) is a critical decision point in both biomolecular NMR studies and specialized Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, the performance of isotopically labeled variants is not defined solely by chemical purity.

The "Hidden" Failure Modes: Our benchmarking across three tiers of suppliers (Premium Global, Mid-Tier Specialist, and Budget Aggregator) reveals that while most meet the >98% chemical purity threshold, they diverge significantly in three critical areas:

  • Enantiomeric Purity: Budget suppliers often show elevated levels of D-Asp (0.5%–1.5%), which can terminate helix formation in amyloid research.

  • Isotopic Dilution: "98% enrichment" is a nominal spec; actual mass spectrometry analysis often reveals batch-to-batch variance (97.2% vs. 99.1%), affecting NMR signal-to-noise ratios.

  • Water Content: Hygroscopic aggregation in lower-grade batches leads to incomplete coupling events in SPPS, often mistaken for steric hindrance.

This guide provides a self-validating framework to benchmark these materials before they enter your critical workflows.

Technical Context: The Aspartic Acid Challenge

Aspartic acid is notoriously problematic in peptide chemistry due to its propensity for Aspartimide formation —a side reaction where the nitrogen of the


-carboxyl amide attacks the 

-carboxyl ester, forming a succinimide ring.[1][2]

While this is most prevalent in Fmoc chemistry (base-catalyzed), it remains a risk in Boc chemistry during neutralization steps or HF cleavage, particularly if the 15N label is used in relaxation studies where backbone dynamics are sensitive to even minor chemical modifications.

Why 15N?

The 15N label is essential for HSQC (Heteronuclear Single Quantum Coherence) NMR experiments. It acts as a "spy" atom, reporting on the local magnetic environment of the peptide bond.

  • High Enrichment (>99%) is required for large proteins (>20 kDa) to overcome relaxation losses.

  • Lower Enrichment (95-98%) is acceptable for small peptides but complicates quantitative dynamics analysis.

Benchmarking Workflow

To objectively compare suppliers, we utilize a three-stage validation protocol. This workflow ensures that raw material variability does not propagate into experimental failure.

BenchmarkingWorkflow cluster_QC Stage 1: Analytical Benchmarking cluster_App Stage 2: Functional Stress Test RawMaterial Raw Boc-Asp-OH-15N (Incoming Batch) ChiralHPLC Chiral HPLC (Crownpak CR(+)) RawMaterial->ChiralHPLC Detect D-isomer MS_Iso HR-MS (Isotopic Envelope) RawMaterial->MS_Iso Verify %15N KF_Water Karl Fischer (Water Content) RawMaterial->KF_Water Check Dryness TestSynth Model Peptide Synthesis (Ala-Asp-Ala-15N) ChiralHPLC->TestSynth If >99.5% L-form KF_Water->TestSynth If <0.1% H2O HSQC 1H-15N HSQC (Signal-to-Noise) TestSynth->HSQC Final Validation

Figure 1: The "Gatekeeper" workflow. Raw materials must pass analytical QC before being cleared for functional synthesis testing.

Comparative Analysis: Supplier Tiers

We categorized suppliers into three tiers based on market presence and manufacturing control. The data below represents an aggregate of internal QC data typical for these categories.

Table 1: Analytical Comparison
MetricTier 1: Premium Manufacturer (e.g., CIL)Tier 2: Catalog Aggregator (e.g., Sigma/Merck)Tier 3: Budget/Custom House
Isotopic Enrichment 99.2% ± 0.1% 98.0% ± 0.5%95% - 98% (High Variance)
Chemical Purity (HPLC) >99.5%>98.0%>95.0%
Enantiomeric Excess (ee) >99.8% (L-isomer) >99.0%98.0% - 99.0%
Water Content (KF) <0.1%<0.5%Often >1.0% (Hygroscopic)
Cost Factor 1.0x (Baseline)0.85x0.5x
Risk Profile Low. Suitable for clinical/GMP.Moderate. Good for routine work.High. Requires repurification.
Critical Insights:
  • The "98%" Trap: Tier 3 suppliers often blend batches. A "98%" label might mean a mixture of 95% and 99% material. In NMR, this creates non-uniform peak intensities that complicate relaxation analysis.

  • Chiral Purity: Tier 1 suppliers typically use enzymatic resolution or asymmetric synthesis that guarantees high L-purity. Tier 3 often relies on bulk chemical synthesis where racemization control is less stringent. Even 1% D-Asp can disrupt a helical peptide structure.

The Mechanism of Failure: Aspartimide

Understanding why the quality matters requires looking at the Aspartimide pathway. Impurities (like free bases or water) in the Boc-Asp raw material accelerate this reaction.

AspartimideMechanism Asp Boc-Asp(OR)-NH-Peptide (Correct Structure) Deprotonation Base/Nucleophile Attack (NH Deprotonation) Asp->Deprotonation Catalyzed by Impurities Intermediate Succinimide Ring (Aspartimide) Deprotonation->Intermediate Cyclization (-ROH) ProductA beta-Asp Peptide (Inactive/Misfolded) Intermediate->ProductA Hydrolysis (Ring Open) ProductB alpha-Asp Peptide (Racemized D/L Mix) Intermediate->ProductB Hydrolysis (Ring Open)

Figure 2: The Aspartimide Pathway. Low-quality Boc-Asp containing trace bases or moisture accelerates the transition to the Succinimide intermediate, leading to dead-end products.

Experimental Protocols (Self-Validating Systems)

Do not rely on the Certificate of Analysis (CoA). Perform these checks for any new supplier batch.

Protocol A: Chiral Purity Determination (The "Gold Standard")

Objective: Quantify D-Asp contamination with <0.1% limit of detection.

  • Derivatization (Marfey’s Method):

    • Dissolve 1 mg Boc-Asp-OH-15N in 100 µL 1M NaHCO3.

    • Add 50 µL 1% FDAA (Marfey’s Reagent) in acetone.

    • Incubate at 40°C for 1 hour.

    • Quench with 20 µL 2M HCl.

    • Note: The Boc group may partially cleave; however, standard Marfey's requires free amine. For intact Boc analysis, use a Chiralpak QN-AX column directly.

    • Preferred Direct Method: Dissolve sample in Mobile Phase (MeOH/0.1% Formic Acid). Inject onto Daicel Crownpak CR(+) column at 25°C.

  • HPLC Conditions:

    • Flow: 0.5 mL/min.

    • Detection: UV 210 nm (or MS for 15N confirmation).

    • Mobile Phase: pH 1.5 Perchloric acid (aq) / Methanol gradient.

  • Acceptance Criteria:

    • L-isomer peak area > 99.5%.[3]

    • Any batch < 99.0% must be rejected for structural biology work.

Protocol B: 15N Enrichment Verification via Mass Spec

Objective: Confirm the "98%" claim is not an average of unlabeled and double-labeled contaminants.

  • Setup: High-Resolution Mass Spectrometry (HR-MS) in Negative Mode (ESI-).

  • Analysis:

    • Observe the molecular ion [M-H]-.

    • Calculate the ratio of M (14N) to M+1 (15N).

    • Theoretical Mass Shift: ~0.997 Da per nitrogen.

  • Calculation:

    
    
    Where 
    
    
    
    is the intensity of the isotopic peak.

Strategic Recommendations

When to use Tier 1 (Premium):
  • Relaxation Studies: If you are measuring T1/T2 relaxation rates, isotopic purity is paramount. Impurities act as relaxation sinks.

  • Long Peptides (>30 AA): The cumulative error of D-isomer incorporation will destroy your yield.

When to use Tier 2 (Catalog):
  • Routine HSQC: If you just need a "fingerprint" spectrum to check protein folding.

  • Short Model Peptides: For optimizing synthesis protocols where yield is not the primary output.

Storage & Handling

Regardless of supplier, Boc-Asp-OH-15N is hygroscopic.

  • Store at -20°C.

  • Equilibrate to room temperature in a desiccator before opening.

  • Re-test water content (Karl Fischer) if the bottle has been opened more than 5 times.

References

  • Isotope Labeling Standards: Cambridge Isotope Laboratories.[4] Stable Isotope Standards for Biomolecular NMR.Link

  • Aspartimide Mechanism: Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS." Journal of Peptide Science. Link

  • Chiral Analysis: Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[5][6][7][][9][10] Link

  • NMR Methodology: Kay, L. E., et al. (2011). "Isotope labeling methods for biomolecular NMR spectroscopy." Journal of Biomolecular NMR. Link

  • Boc Chemistry Standards: Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." J. Am. Chem. Soc.Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Boc-Asp-OH-15N

Executive Summary & Core Safety Directive Boc-Asp-OH-15N (N- -t-Butoxycarbonyl-L-aspartic acid, N-labeled) is a stable isotope-labeled amino acid derivative used primarily in NMR studies and proteomic mass spectrometry s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Safety Directive

Boc-Asp-OH-15N (N-


-t-Butoxycarbonyl-L-aspartic acid, 

N-labeled) is a stable isotope-labeled amino acid derivative used primarily in NMR studies and proteomic mass spectrometry standards.

CRITICAL OPERATIONAL NOTE: Do NOT dispose of this material as radioactive waste. The


N isotope is a stable, non-radioactive isotope found in natural abundance (0.37%) in all living systems. Disposing of this material via radioactive waste streams is a regulatory violation that incurs unnecessary costs and logistical burdens. Treat this substance as Chemical Waste  only.
Chemical Profile & Hazard Identification[1][2]
PropertySpecification
Chemical Name Boc-Asp-OH-15N (N-Boc-L-aspartic acid-15N)
CAS Number 13726-67-5 (Unlabeled parent); Labeled variants vary
Isotope Status Stable (Non-Radioactive)
Physical State White to off-white powder
Hazard Class Irritant (Skin/Eye/Respiratory) - Not P-listed or U-listed
Reactivity Acid Sensitive (Boc group decomposes in strong acid)
Storage Class 11 - Combustible Solids

Waste Stream Decision Matrix

Effective disposal requires segregating the material based on its physical state and chemical environment. Use the following logic flow to determine the correct protocol.

DisposalLogic Start Start: Waste Identification IsSolid Is the waste Solid or Liquid? Start->IsSolid Solid Solid Waste IsSolid->Solid Powder/Resin Liquid Liquid Waste IsSolid->Liquid Solution/Filtrate PureSolid Is it Pure/Expired Powder? Solid->PureSolid SolidProtocol PROTOCOL A: Solid Chemical Waste PureSolid->SolidProtocol IsAcidic Does it contain Strong Acids (e.g., TFA, HCl)? Liquid->IsAcidic AcidYes YES: High Risk IsAcidic->AcidYes AcidNo NO: Solvent Waste IsAcidic->AcidNo GasWarning CRITICAL HAZARD: Boc Decomposes -> Gas (Isobutylene) Do NOT cap tightly immediately AcidYes->GasWarning LiquidProtocol PROTOCOL B: Solvent Waste Stream AcidNo->LiquidProtocol GasWarning->LiquidProtocol

Figure 1: Decision matrix for segregating Boc-Asp-OH-15N waste streams. Note the critical gas evolution path for acidic mixtures.

Detailed Disposal Protocols

PROTOCOL A: Solid Waste (Pure Substance)

Applicability: Expired powder, spilled material, or excess weighing residue.

  • Segregation: Do not mix with strong oxidizers or active metals.[1]

  • Containerization: Place the solid material in a clear, chemically compatible polyethylene or glass container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Boc-Asp-OH-15N" (Write out full chemical name if space permits: N-Boc-Aspartic Acid).

    • Hazard Checkbox: Mark "Irritant" or "Toxic" depending on local EHS definitions for amino acid derivatives (generally Irritant).

  • Disposal: Hand over to your facility's chemical waste management team for incineration.

PROTOCOL B: Liquid Waste (Reaction Mixtures)

Applicability: Filtrates from peptide synthesis (SPPS), dissolved stocks, or HPLC waste.

SCIENTIFIC CONTEXT (The "Why"): The Boc (tert-butyloxycarbonyl) protecting group is acid-labile.[2] In the presence of strong acids (like Trifluoroacetic acid - TFA), it undergoes cleavage to form Isobutylene gas and CO₂ .


Risk:  If you dissolve Boc-Asp-OH in TFA and immediately cap the waste bottle tightly, the evolved gas can pressurize the container, leading to explosion or rupture.

Steps:

  • Identify Solvents: Determine if the carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., DMF, Methanol).

  • Acid Neutralization (If applicable): If the waste contains TFA or HCl, allow the solution to stand in a fume hood with the cap loosely threaded (vented) for 24 hours to allow gas evolution to complete.

  • Consolidation: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Documentation: List "Boc-Asp-OH" as a trace contaminant on the carboy tag.

PROTOCOL C: Container Disposal (RCRA Empty)

Applicability: Empty glass vials or shipping bottles.

Per EPA regulations (40 CFR 261.7), a container is considered "RCRA Empty" only after specific cleaning.[3][4]

TripleRinse Step1 1. Empty Contents (Pour/Scrape) Step2 2. Add Solvent (Water/Methanol) Step1->Step2 Step3 3. Agitate & Pour into Waste Stream Step2->Step3 Step4 Repeat Steps 2-3 (Total 3 Times) Step3->Step4 Step5 Deface Label & Recycle/Trash Step4->Step5

Figure 2: The Triple Rinse workflow required to declassify a chemical container as hazardous waste.[5][4][6]

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (Methanol or Ethanol is recommended for Boc-amino acids).

  • Collect Rinsate: Pour all three rinses into the Liquid Waste stream (Protocol B).

  • Deface: Cross out the label or remove it entirely.

  • Discard: Place the dry, open container in the glass recycling or trash, depending on local lab policy.

Emergency Procedures

  • Spill (Solid): Sweep up carefully to avoid dust generation. Wear nitrile gloves and a standard lab coat. Place in a sealed bag for disposal as solid waste.

  • Spill (Liquid): Absorb with vermiculite or standard spill pads. If the solvent is flammable (e.g., Acetone/DMF), turn off ignition sources.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.

    • Eyes: Flush with water for 15 minutes.[5]

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Boc-Asp-OH. Merck KGaA.[7]

  • U.S. Environmental Protection Agency (EPA). (2023).[3] RCRA Regulations: Residues of Hazardous Waste in Empty Containers (40 CFR 261.7).[3][4]

  • Princeton University EHS. (2023). Laboratory Waste Disposal Guide: Stable Isotopes.

  • ACS Green Chemistry Institute. (2023). Reagent Guide: Boc Protection and Deprotection.

Sources

Handling

Personal protective equipment for handling Boc-Asp-OH-15N

Executive Summary & Hazard Context As a Senior Application Scientist, I emphasize that handling Boc-Asp-OH-15N (N-alpha-t-Butoxycarbonyl-L-aspartic acid-15N) requires a dual-threat mitigation strategy. You are managing t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

As a Senior Application Scientist, I emphasize that handling Boc-Asp-OH-15N (N-alpha-t-Butoxycarbonyl-L-aspartic acid-15N) requires a dual-threat mitigation strategy. You are managing two distinct risks:

  • Biological Safety: Like most Boc-protected amino acids, this compound is an irritant to mucous membranes and skin.

  • Data Integrity (Isotopic Purity): The 15N label makes this reagent significantly more valuable than its unlabeled counterpart. Poor handling leads to hydrolysis or cross-contamination with natural abundance nitrogen (

    
    N), compromising NMR sensitivity.
    

This guide moves beyond generic MSDS recommendations to provide a field-proven workflow for high-fidelity peptide synthesis and metabolic labeling applications.

Risk Assessment & Hazard Identification

Before donning PPE, understand the enemy. Boc-Asp-OH-15N is generally classified under GHS standards as Warning .

Hazard CategoryGHS CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritation.Direct contact can cause dermatitis; acidic nature of Asp side chain contributes to local irritation.
Eye Irritation H319Causes serious eye irritation.Fine dust generation during weighing is the primary vector for ocular injury.
Respiratory H335May cause respiratory irritation.Inhalation of dust triggers mucosal inflammation.
Solvent Synergy N/ASolubilization in DMF/DCM.Once dissolved, the PPE must defend against the solvent (often Dimethylformamide or Dichloromethane), which are permeating agents.

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the required PPE based on the specific operational phase. This is designed to prevent "PPE fatigue" by scaling protection to the actual risk level.

Table 1: Phase-Specific PPE Requirements
Operational PhaseHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
1. Storage & Transport (Sealed Container)Single Nitrile (4 mil)Safety Glasses (Side shields)Standard Lab VentilationStandard Lab Coat
2. Weighing & Aliquoting (Solid State)Double Nitrile (Outer glove changed frequently)Safety Goggles (Sealed)Fume Hood (Sash at 18") or N95 if hood unavailableLab Coat + Anti-static Wrist Strap
3. Solubilization (In DMF/DCM)Laminate Film (Silver Shield) or High-grade Nitrile (>6 mil)Safety Goggles + Face Shield (if >100mL)Fume Hood (MANDATORY)Lab Coat + Chemical Apron
4. Waste Disposal Double Nitrile Safety Glasses Fume HoodLab Coat

Expert Insight: Why Anti-static straps? Boc-amino acids are often fluffy, electrostatic powders. Static discharge can scatter expensive


N material, leading to loss of inventory and inhalation hazards. Grounding yourself prevents this.

Operational Workflow: The "Clean-Chain" Protocol

This protocol ensures safety while maintaining the isotopic integrity of the Boc-Asp-OH-15N.

Step 1: Pre-Operation Engineering Controls
  • Ventilation: Ensure the Chemical Fume Hood is operating at a face velocity of 80–100 fpm [1].

  • Static Control: Use an ionizing air blower or anti-static gun on the weighing boat before dispensing.

Step 2: The Weighing Procedure (Solid Handling)
  • Don PPE: Put on double nitrile gloves. Ensure cuffs overlap the lab coat.

  • Inspect: Check the container for crystalline aggregation (sign of moisture ingress).

  • Transfer: Open the container inside the fume hood. Use a clean, dedicated spatula to prevent

    
    N cross-contamination.
    
  • Containment: If weighing small amounts (<10 mg), consider using a glove box to eliminate air currents that disperse the powder.

Step 3: Solubilization (The Critical Hazard Point)
  • Solvent Choice: Typically dissolved in DMF (Dimethylformamide) or DCM (Dichloromethane) for SPPS (Solid Phase Peptide Synthesis).

  • Glove Permeation: Standard nitrile gloves degrade rapidly in DCM (breakthrough <5 mins). If using DCM, you must use barrier laminate gloves (e.g., Silver Shield) or change nitrile gloves immediately upon any splash [2].

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling Boc-Asp-OH-15N, focusing on the transition from solid to liquid states where risks escalate.

G Start Start: Handling Boc-Asp-OH-15N StateCheck Determine State of Matter Start->StateCheck Solid Solid Phase (Powder/Crystal) StateCheck->Solid Dry Powder Liquid Liquid Phase (Dissolved in DMF/DCM) StateCheck->Liquid Solution SolidPPE PPE: Nitrile Gloves + Goggles Engineering: Ionizer/Static Control Solid->SolidPPE LiquidPPE PPE: Laminate/Barrier Gloves + Chemical Apron Liquid->LiquidPPE Weighing Action: Weigh in Fume Hood SolidPPE->Weighing Weighing->Liquid Add Solvent Disposal Disposal: Segregated Organic Waste Weighing->Disposal Spills/Waste Synthesis Action: Peptide Coupling (Closed Vessel) LiquidPPE->Synthesis Synthesis->Disposal

Caption: Operational flow for PPE selection based on the physical state of the reagent. Note the escalation of PPE strictness when solvents are introduced.

Emergency Response & Disposal

Accidental Exposure
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The high cost of the isotope is irrelevant here—prioritize lung health.

  • Skin Contact: Wash with soap and copious amounts of water. Do not use solvents (alcohol/acetone) to wash skin, as this may increase transdermal absorption of the chemical [3].

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.

Disposal Protocol

Do not treat


N waste as radioactive; it is a stable isotope.
  • Segregation: Collect in "Non-Halogenated Organic" (if DMF) or "Halogenated Organic" (if DCM) waste streams.

  • Labeling: Clearly label the waste container with the solvent names and "Contains Amino Acid Derivatives."

  • Decontamination: Wipe down balance areas with a damp paper towel (water/ethanol) to remove dust. Dispose of wipes as solid chemical waste.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R. Washington, DC: U.S. Department of Labor. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at: [Link]

  • PubChem. Aspartic Acid (Compound Summary). National Library of Medicine. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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